molecular formula C20H25NO2 B15568402 NITD-916

NITD-916

货号: B15568402
分子量: 311.4 g/mol
InChI 键: WKDRRKVUJLNFSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

has antitubercular activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H25NO2

分子量

311.4 g/mol

IUPAC 名称

6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23)

InChI 键

WKDRRKVUJLNFSR-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Direct Action of NITD-916: A Potent Inhibitor of Mycobacterium tuberculosis's InhA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of NITD-916, a promising anti-tubercular agent, specifically for researchers, scientists, and drug development professionals. This compound is a potent, orally active 4-hydroxy-2-pyridone derivative that directly targets the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a critical enzyme in the mycolic acid biosynthesis pathway.[1] This direct inhibition circumvents the common resistance mechanisms associated with the frontline drug isoniazid (B1672263), which requires activation by the catalase-peroxidase KatG.[2]

Core Mechanism: Direct and NADH-Dependent Inhibition of InhA

This compound's primary mechanism of action is the direct inhibition of InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. This system is responsible for the synthesis of the long-chain mycolic acids that are crucial components of the mycobacterial cell wall.

Biophysical studies have revealed that this compound binds specifically to InhA in an NADH-dependent manner.[2][3] It forms a ternary complex with InhA and its cofactor NADH, effectively blocking the enzyme's fatty acyl substrate-binding pocket.[1] This obstruction prevents the natural substrate from accessing the active site, thereby halting the fatty acid elongation process necessary for mycolic acid synthesis.[4] The ultimate consequence of InhA inhibition is the disruption of cell wall integrity, leading to bacterial cell death.[1]

The direct binding of this compound to InhA is a significant advantage over isoniazid, as mutations in the katG gene, a primary driver of isoniazid resistance, do not confer resistance to this compound.[5]

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its efficacy against both drug-sensitive and multi-drug resistant (MDR) strains of M. tuberculosis.

Parameter Value Target/Strain Reference
IC50570 nMInhA Enzyme[1]
MIC5050 nMM. tuberculosis (Mtb)[1]
MIC Range0.04 - 0.16 µMMDR-Mtb strains[1][2]
Frequency of Resistance1 x 10⁻⁸M. tuberculosis[5]
In Vivo Efficacy (Mouse Model) Parameters Result Reference
Bacterial Load Reduction (Lungs)100 mg/kg; p.o.; daily; 1 month0.95 log reduction[1]

Signaling and Action Pathway

The following diagram illustrates the mechanism of action of this compound, from its entry into the mycobacterial cell to the inhibition of mycolic acid synthesis.

NITD916_Mechanism cluster_cell Mycobacterium tuberculosis Cell NITD916 This compound InhA_NADH InhA-NADH Complex NITD916->InhA_NADH Binds to Ternary_Complex InhA-NADH-NITD-916 Ternary Complex InhA_NADH->Ternary_Complex FAS_II FAS-II Pathway Ternary_Complex->FAS_II Inhibits Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Cell_Death Cell Death Cell_Wall->Cell_Death Leads to

Caption: Mechanism of this compound action in M. tuberculosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

InhA Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the purified InhA enzyme.

Protocol:

  • Reagents and Buffers:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form).

    • DD-CoA (2-trans-dodecenoyl-CoA) as the substrate.

    • Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at a physiological pH (e.g., pH 7.5) containing a reducing agent like DTT.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The reaction is performed in a 96-well plate format suitable for spectrophotometric readings.

    • A reaction mixture is prepared containing the assay buffer, NADH, and the InhA enzyme.

    • Varying concentrations of this compound (or control inhibitor/vehicle) are added to the wells and pre-incubated with the enzyme-NADH mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

    • The reaction is initiated by the addition of the substrate, DD-CoA.

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

    • The initial reaction velocities are calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle control (e.g., DMSO).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Materials:

    • M. tuberculosis H37Rv or other strains of interest.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80, or Middlebrook 7H10 agar (B569324) with OADC supplement.

    • This compound stock solution.

    • 96-well microplates (for broth microdilution) or petri dishes (for agar dilution).

  • Procedure (Broth Microdilution):

    • A serial two-fold dilution of this compound is prepared in the 7H9 broth in the wells of a 96-well plate.

    • A standardized inoculum of M. tuberculosis (e.g., 5 x 10⁵ CFU/mL) is added to each well.

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • The plates are incubated at 37°C for a period of 7-14 days.

    • Growth inhibition is assessed visually or by measuring optical density at 600 nm. The MIC is determined as the lowest concentration of this compound that shows no visible growth.

Mycolic Acid Synthesis Inhibition Assay

This assay determines the effect of this compound on the synthesis of mycolic acids in whole M. tuberculosis cells.

Protocol:

  • Materials:

    • Log-phase culture of M. tuberculosis.

    • [¹⁴C]-acetic acid (radiolabel).

    • This compound.

    • Reagents for lipid extraction (e.g., chloroform, methanol, potassium hydroxide, sulfuric acid, diethyl ether).

    • Thin-layer chromatography (TLC) plates (silica gel).

    • TLC developing solvent (e.g., petroleum ether/acetone).

  • Procedure:

    • M. tuberculosis cultures are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

    • [¹⁴C]-acetic acid is added to the cultures, and they are incubated further to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.

    • The bacterial cells are harvested, and the lipids are extracted through a series of saponification, acidification, and solvent extraction steps.

    • The extracted lipids (as methyl esters) are spotted onto a TLC plate.

    • The TLC plate is developed in a suitable solvent system to separate the different lipid species.

    • The radiolabeled mycolic acids are visualized by autoradiography or phosphorimaging.

  • Data Analysis:

    • The intensity of the bands corresponding to mycolic acids is quantified.

    • A dose-dependent decrease in the intensity of the mycolic acid bands in the this compound treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing this compound.

Experimental_Workflow cluster_discovery Drug Discovery & Validation cluster_characterization Mechanism of Action Characterization Phenotypic_Screen Phenotypic Whole-Cell Screening Hit_ID Hit Identification (4-hydroxy-2-pyridones) Phenotypic_Screen->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt NITD916_Select Selection of this compound Lead_Opt->NITD916_Select Target_ID Target Identification (Resistance Studies) NITD916_Select->Target_ID InhA_Validation InhA as Target Target_ID->InhA_Validation Biochemical_Assay Biochemical Assays (InhA Inhibition) InhA_Validation->Biochemical_Assay Biophysical_Assay Biophysical Assays (ITC, Crystallography) InhA_Validation->Biophysical_Assay Cellular_Assay Cellular Assays (Mycolic Acid Synthesis) InhA_Validation->Cellular_Assay InVivo_Studies In Vivo Efficacy (Mouse Models) Cellular_Assay->InVivo_Studies

Caption: Workflow for the discovery and characterization of this compound.

Resistance_Logic cluster_resistance Logic of Resistance Studies Isolate_Mutants Isolate this compound Resistant Mutants WGS Whole Genome Sequencing Isolate_Mutants->WGS Cross_Resistance Test for Cross-Resistance with Isoniazid Isolate_Mutants->Cross_Resistance Identify_Mutations Identify Mutations in inhA or its promoter WGS->Identify_Mutations Conclusion Conclusion: Direct InhA Target, No INH Cross-Resistance Identify_Mutations->Conclusion Cross_Resistance->Conclusion

Caption: Logical workflow for confirming InhA as the target of this compound.

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis therapies. Its direct, NADH-dependent inhibition of InhA provides a potent bactericidal effect against both drug-sensitive and MDR strains of M. tuberculosis. The circumvention of KatG-mediated resistance mechanisms makes it a particularly attractive candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to build upon these promising findings.

References

The Molecular Target of NITD-916: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-916 is a potent, orally available 4-hydroxy-2-pyridone derivative demonstrating significant antimicrobial activity against various mycobacterial species, including drug-resistant strains. This technical guide delineates the molecular target of this compound, its mechanism of action, and the key experimental evidence that has elucidated its function. The primary molecular target of this compound is the enoyl-acyl carrier protein (ACP) reductase, InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. By directly inhibiting InhA, this compound disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. This guide provides a detailed overview of the biochemical, structural, and genetic studies that have validated InhA as the direct target of this compound, offering valuable insights for researchers and professionals in the field of antimicrobial drug development.

Introduction

The emergence of multidrug-resistant mycobacterial infections poses a significant global health threat. The development of novel therapeutics with unique mechanisms of action is paramount to combating this challenge. This compound has emerged as a promising antimicrobial agent with potent activity against Mycobacterium tuberculosis, Mycobacterium abscessus, and Mycobacterium fortuitum[1][2]. Unlike the frontline anti-tubercular drug isoniazid (B1672263) (INH), which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound is a direct-acting inhibitor, rendering it effective against INH-resistant strains that often harbor mutations in the katG gene[1][3]. This guide provides an in-depth exploration of the molecular interactions and downstream cellular effects of this compound.

The Molecular Target: Enoyl-ACP Reductase (InhA)

The definitive molecular target of this compound is the enoyl-ACP reductase, InhA[1][2][4]. InhA is a key enzyme in the FAS-II pathway of mycobacteria, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids[1]. Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the intrinsic resistance of mycobacteria to many antibiotics.

Mechanism of Action

This compound functions as a direct, non-covalent inhibitor of InhA. The inhibitory mechanism involves the formation of a high-affinity ternary complex between this compound, the InhA enzyme, and its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)[5][6][7]. This complex effectively blocks the substrate-binding pocket of InhA, preventing the binding of its natural long-chain fatty acyl substrates[6][7]. The inhibition of InhA leads to the cessation of mycolic acid biosynthesis, which in turn compromises the structural integrity of the mycobacterial cell wall, ultimately resulting in bacteriostasis and cell death[1][3][4].

Quantitative Data

The potency of this compound has been quantified through various in vitro assays against both the isolated enzyme and whole mycobacterial cells.

Parameter Value Target/Organism Reference
IC50 570 nMMycobacterial enoyl reductase InhA[5][6]
MIC50 50 nMMycobacterium tuberculosis[6]
MIC50 0.125 mg/LMycobacterium abscessus clinical isolates[1][8]
MIC90 1 mg/LMycobacterium abscessus clinical isolates[1][8]
MIC 0.04 µg/mLMycobacterium fortuitum ATCC 6841[9][10]

Table 1: In Vitro Potency of this compound

Experimental Protocols for Target Validation

The identification and validation of InhA as the molecular target of this compound were established through a combination of biochemical, structural, and genetic methodologies.

Mycolic Acid Biosynthesis Inhibition Assay

This assay directly assesses the impact of this compound on the synthesis of mycolic acids in whole mycobacterial cells.

Methodology:

  • Mycobacterium fortuitum cultures are treated with varying concentrations of this compound.

  • The cultures are then labeled with 14C-acetate, a metabolic precursor for fatty acid synthesis.

  • Following incubation, mycolic acids are extracted from the bacterial cells.

  • The extracted mycolic acids are analyzed by thin-layer chromatography (TLC) and autoradiography to visualize and quantify the incorporation of the radiolabel.

  • A dose-dependent decrease in the amount of radiolabeled mycolic acids indicates inhibition of the biosynthetic pathway[9].

X-ray Crystallography of the InhA-NAD-NITD-916 Complex

This technique provides atomic-level detail of the interaction between this compound and its target enzyme.

Methodology:

  • The InhA protein from Mycobacterium fortuitum (InhAMFO) is expressed and purified.

  • Crystals of the InhAMFO protein are grown in the presence of its cofactor, NAD, and the inhibitor, this compound.

  • The resulting crystals are subjected to X-ray diffraction analysis.

  • The diffraction data is used to resolve the three-dimensional structure of the ternary complex[4][9][11].

  • The crystal structure confirms the direct binding of this compound to the substrate-binding pocket of InhA[4][9][11].

Generation and Analysis of this compound-Resistant Mutants

The identification of resistance-conferring mutations within the gene encoding the drug target is a powerful method for target validation.

Methodology:

  • Mycobacterial cultures are exposed to concentrations of this compound above the minimum inhibitory concentration (MIC) to select for spontaneous resistant mutants.

  • The genomic DNA from the resistant colonies is isolated.

  • The inhA gene from the resistant mutants is sequenced to identify any mutations.

  • A common finding in this compound-resistant mutants of M. fortuitum and M. abscessus is a single nucleotide polymorphism leading to a G96S substitution in the InhA protein[3][4][9][11]. This residue is located within the inhibitor binding site, and its mutation likely reduces the binding affinity of this compound.

Visualizations

Mycolic Acid Biosynthesis Pathway and Inhibition by this compound

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway and Inhibition by this compound cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16-C18 Acyl-CoA C16-C18 Acyl-CoA Malonyl-CoA->C16-C18 Acyl-CoA FAS-I Complex Elongation_Cycle Elongation Cycle (FabG, FabD, MabA) C16-C18 Acyl-CoA->Elongation_Cycle FabH Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP InhA InhA Enoyl-ACP->InhA Reduction Acyl-ACP Acyl-ACP InhA->Acyl-ACP Acyl-ACP->Elongation_Cycle Further Elongation Mycolic_Acids Mycolic Acids Acyl-ACP->Mycolic_Acids Pks13 This compound This compound This compound->InhA Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.

Experimental Workflow for this compound Target Identification

Target_Identification_Workflow Experimental Workflow for this compound Target Identification Phenotypic_Screening Phenotypic Screening of Compound Library NITD-916_Identified This compound Identified as a Potent Anti-mycobacterial Hit Phenotypic_Screening->NITD-916_Identified Hypothesis_Generation Hypothesis Generation: Direct InhA Inhibitor NITD-916_Identified->Hypothesis_Generation Biochemical_Assay Mycolic Acid Biosynthesis Assay Hypothesis_Generation->Biochemical_Assay Structural_Studies X-ray Crystallography of InhA-NAD-NITD-916 Complex Hypothesis_Generation->Structural_Studies Genetic_Studies Generation and Sequencing of This compound-Resistant Mutants Hypothesis_Generation->Genetic_Studies Inhibition_Observed Inhibition of Mycolic Acid Synthesis Confirmed Biochemical_Assay->Inhibition_Observed Direct_Binding_Confirmed Direct Binding to InhA Active Site Visualized Structural_Studies->Direct_Binding_Confirmed inhA_Mutations_Found Mutations in inhA (e.g., G96S) Identified Genetic_Studies->inhA_Mutations_Found Target_Validation InhA Validated as the Direct Target of this compound Inhibition_Observed->Target_Validation Direct_Binding_Confirmed->Target_Validation inhA_Mutations_Found->Target_Validation

References

NITD-916: A Direct Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) for Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. A key validated target for antitubercular drug development is the enoyl-acyl carrier protein (ACP) reductase, InhA, a crucial enzyme in the mycolic acid biosynthesis pathway. Mycolic acids are essential components of the mycobacterial cell wall. While the frontline drug isoniazid (B1672263) targets InhA, it is a prodrug requiring activation by the catalase-peroxidase KatG, and mutations in katG are a primary cause of resistance. This has spurred the development of direct InhA inhibitors that do not require metabolic activation. NITD-916, a 4-hydroxy-2-pyridone derivative, has emerged as a potent, orally active, direct inhibitor of InhA. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated resistance mechanisms.

Introduction: The Role of InhA in Mycobacteria and the Promise of Direct Inhibition

The mycobacterial cell wall is a complex and unique structure, with mycolic acids being a hallmark and essential component for the bacterium's survival and pathogenesis. The synthesis of these long-chain fatty acids is carried out by the type II fatty acid synthase (FAS-II) system, in which InhA catalyzes the final, rate-limiting step: the NADH-dependent reduction of 2-trans-enoyl-ACP substrates.

Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, indirectly inhibits InhA. It is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+. This complex then binds to and inhibits InhA. The high frequency of resistance to isoniazid is often linked to mutations in the katG gene, which prevent this activation.

Direct inhibitors of InhA, such as this compound, circumvent the need for KatG activation, offering a promising strategy to combat isoniazid-resistant strains of M. tuberculosis.[1][2] this compound, a 4-hydroxy-2-pyridone derivative, has demonstrated potent bactericidal activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.[2]

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the InhA enzyme.[1][2][3][4] Its mechanism involves binding to the InhA-NADH complex, thereby blocking the active site and preventing the binding of the fatty acyl substrate.[2][5] This inhibition ultimately disrupts the synthesis of mycolic acids, leading to the weakening of the cell wall and subsequent cell death.[5]

Biophysical and structural studies have confirmed that this compound binds specifically to InhA in an NADH-dependent manner.[2] The binding of this compound to the InhA-NADH complex effectively obstructs the enoyl-substrate binding pocket.[2] Crystallographic data has provided detailed insights into the interaction, revealing that this compound occupies a portion of the fatty acyl substrate-binding pocket, with its dimethylcyclohexyl group forming hydrophobic interactions with the substrate-binding loop.[6]

NITD_916_Mechanism_of_Action cluster_Synthesis Mycolic Acid Synthesis InhA InhA ActiveSite Substrate Binding Pocket InhA_NADH_NITD916 InhA-NADH-NITD-916 Ternary Complex Mycolic_Acid Mycolic Acid Synthesis ActiveSite->Mycolic_Acid Catalyzes reduction step NADH NADH NADH->InhA Enoyl_Substrate 2-trans-Enoyl-ACP Enoyl_Substrate->ActiveSite Binds for reduction NITD916 This compound NITD916->InhA Directly binds to InhA-NADH complex InhA_NADH_NITD916->ActiveSite Blocks substrate binding Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Mechanism of this compound inhibition of InhA and mycolic acid synthesis.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.

ParameterValueOrganism/SystemReference
IC50 570 nMM. tuberculosis InhA enzyme[5]
MIC50 50 nMM. tuberculosis H37Rv[5]
MIC Range (MDR-TB) 0.04 - 0.16 µMMultidrug-resistant M. tuberculosis strains[2][5]
MIC (M. fortuitum) 0.04 µg/mLM. fortuitum ATCC 6841 (in CaMHB)[7]
MIC50 (M. abscessus) 0.125 mg/LClinical isolates of M. abscessus[8]
MIC90 (M. abscessus) 1 mg/LClinical isolates of M. abscessus[8]
In Vivo Efficacy (Mtb) 0.95 log reduction in bacterial burdenLungs of infected BALB/c mice (100 mg/kg, daily for 1 month)[5]
In Vivo Efficacy (M. abscessus) 5.6 log10 CFU reduction in bacterial loadLungs of infected mice (100 mg/kg for 14 days)[1][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of this compound against mycobacteria is the broth microdilution method.

MIC_Determination_Workflow start Start prep_culture Prepare exponential phase mycobacterial culture start->prep_culture inoculate Inoculate plates with bacterial suspension (e.g., 5 x 10^5 CFU/mL) prep_culture->inoculate prep_plates Prepare 96-well plates with 2-fold serial dilutions of this compound prep_plates->inoculate incubate Incubate plates (e.g., 4 days at 30°C for M. fortuitum) inoculate->incubate read_results Visually inspect for bacterial growth inhibition incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Culture Preparation: Mycobacterial strains are grown in an appropriate broth medium (e.g., Middlebrook 7H9 or Cation-adjusted Mueller-Hinton Broth) to the exponential growth phase.

  • Plate Preparation: In a 96-well microtiter plate, serial two-fold dilutions of this compound are prepared in the broth medium.

  • Inoculation: The bacterial suspension is diluted and added to each well to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for M. tuberculosis or 30°C for M. fortuitum) for a specified period (e.g., 4 days for M. fortuitum).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.

Mycolic Acid Biosynthesis Inhibition Assay

This assay is used to confirm that this compound inhibits the mycolic acid synthesis pathway.

Mycolic_Acid_Inhibition_Assay start Start treat_culture Treat mycobacterial cultures with varying concentrations of this compound start->treat_culture label_lipids Metabolically label with [14C]acetate treat_culture->label_lipids extract_lipids Extract total lipids label_lipids->extract_lipids esterify Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) extract_lipids->esterify tlc Separate FAMEs and MAMEs by Thin-Layer Chromatography (TLC) esterify->tlc analyze Analyze by autoradiography tlc->analyze end Quantify inhibition of mycolic acid synthesis analyze->end

Caption: Workflow for mycolic acid biosynthesis inhibition assay.

Protocol:

  • Treatment: M. fortuitum cultures are pre-treated with increasing concentrations of this compound.[7]

  • Radiolabeling: The cultures are then labeled with 1 µCi/mL of [14C]acetate.[7]

  • Lipid Extraction: Radioactive lipids are extracted from the bacterial cells.[7]

  • Esterification: The extracted lipids are methyl-esterified to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).[7]

  • Separation: The FAMEs and MAMEs are separated by thin-layer chromatography (TLC).[7]

  • Analysis: The TLC plate is exposed to an autoradiography film to visualize the radiolabeled lipids. A reduction in the MAMEs band with increasing concentrations of this compound indicates inhibition of mycolic acid synthesis.

InhA Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the InhA enzyme.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing InhA enzyme (e.g., 100 nM), NADH (e.g., 50 µM), and the substrate 2-trans-dodecenoyl-CoA (e.g., 25 µM) in a suitable buffer (e.g., 20 mM PIPES, pH 6.8, with 150 mM NaCl and 1 mM EDTA).[9]

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Monitoring the Reaction: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Resistance to this compound

Mechanisms of resistance to this compound have been investigated to understand its long-term potential. Unlike isoniazid, where resistance is predominantly linked to the activation enzyme, resistance to this compound arises from mutations within the target enzyme, InhA, or its promoter region.[3]

Mutations have been identified in residues within or near the active site of InhA.[3] For instance, a single nucleotide polymorphism leading to a G96S substitution in InhA from M. fortuitum has been shown to confer high levels of resistance to this compound.[4][7] Notably, mutants resistant to this compound have not shown cross-resistance to isoniazid.[3]

Resistance_Mechanisms NITD916 This compound InhA_WT Wild-Type InhA NITD916->InhA_WT Binds and inhibits InhA_Mutant Mutant InhA (e.g., G96S) Binding_Affinity Reduced binding affinity of this compound to InhA InhA_Mutant->Binding_Affinity Promoter_Mutation fabG1-inhA Promoter Mutation Promoter_Mutation->InhA_WT Potentially alters InhA expression Resistance Resistance to this compound Promoter_Mutation->Resistance Binding_Affinity->Resistance No_Cross_Resistance No Cross-Resistance Resistance->No_Cross_Resistance Isoniazid Isoniazid Isoniazid->No_Cross_Resistance

Caption: Logical relationships in this compound resistance mechanisms.

Conclusion and Future Directions

This compound represents a significant advancement in the development of direct InhA inhibitors for the treatment of mycobacterial infections. Its potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, as well as other non-tuberculous mycobacteria, underscores its potential as a next-generation antitubercular agent. The direct mechanism of action, which bypasses the KatG activation step, is a key advantage in overcoming existing isoniazid resistance.

Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of this compound and to fully evaluate its efficacy and safety in preclinical and clinical settings. The continued exploration of direct InhA inhibitors, informed by the structural and mechanistic understanding of compounds like this compound, holds great promise for the future of tuberculosis therapy.

References

NITD-916: A Direct InhA Inhibitor for Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Initial Characterization, and Preclinical Evaluation of a Promising Antimycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-916 is a novel, orally bioavailable 4-hydroxy-2-pyridone derivative identified as a potent direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Unlike the frontline antituberculosis drug isoniazid, this compound does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing a common mechanism of resistance. This whitepaper details the discovery, mechanism of action, and initial preclinical characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action and evaluation workflow.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat. The development of new antitubercular agents with novel mechanisms of action is therefore a critical priority. The mycolic acid biosynthetic pathway is a well-validated target for antimycobacterial drugs. This compound was identified through phenotypic screening against Mtb and has demonstrated potent bactericidal activity against drug-susceptible and drug-resistant clinical isolates of Mtb, as well as other pathogenic mycobacteria such as Mycobacterium abscessus and Mycobacterium fortuitum.[1][2] This document provides a comprehensive overview of the foundational preclinical data for this compound.

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound directly targets InhA, an NADH-dependent enoyl-ACP reductase. It forms a ternary complex with InhA and NADH, effectively blocking the substrate-binding pocket and inhibiting the elongation of fatty acid chains. This disruption of the FAS-II system leads to the depletion of mycolic acids, compromising the integrity of the mycobacterial cell wall and resulting in bacterial cell death.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Steps Final Steps Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Acyl-CoA (C16-C26) Acyl-CoA (C16-C26) FAS-I->Acyl-CoA (C16-C26) Elongation_Cycle Elongation Cycle (4 steps) Acyl-CoA (C16-C26)->Elongation_Cycle Pks13 Pks13 Acyl-CoA (C16-C26)->Pks13 Malonyl-ACP Malonyl-ACP Malonyl-ACP->Elongation_Cycle InhA InhA Elongation_Cycle->InhA Enoyl-ACP Meromycolic_Acids Meromycolic Acids Elongation_Cycle->Meromycolic_Acids InhA->Elongation_Cycle Acyl-ACP Meromycolic_Acids->Pks13 NITD_916 This compound NITD_916->InhA Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Evaluation Target_ID Target Identification (InhA) Enzyme_Assay Enzymatic Assay (IC50 determination) Target_ID->Enzyme_Assay MIC_Assay MIC Determination (vs. various species/strains) Enzyme_Assay->MIC_Assay Bactericidal_Activity Time-Kill Kinetics MIC_Assay->Bactericidal_Activity Resistance_Studies Frequency of Resistance & Mechanism MIC_Assay->Resistance_Studies Macrophage_Infection Macrophage Infection Model (Intracellular Activity) MIC_Assay->Macrophage_Infection Cytotoxicity_Assay Cytotoxicity Assessment (e.g., in THP-1 cells) Macrophage_Infection->Cytotoxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Macrophage_Infection->PK_PD Acute_Infection_Model Acute Mouse Model of Infection PK_PD->Acute_Infection_Model Chronic_Infection_Model Chronic Mouse Model of Infection Acute_Infection_Model->Chronic_Infection_Model Toxicity_Studies Preliminary Toxicity Assessment Chronic_Infection_Model->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

References

In Vitro Efficacy of NITD-916 Against Mycobacterium abscessus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of NITD-916, a novel enoyl-ACP reductase inhibitor, against Mycobacterium abscessus. The document details the quantitative antimicrobial efficacy, outlines the experimental methodologies employed for its evaluation, and illustrates the compound's mechanism of action through detailed diagrams. This information is intended to support further research and development of this compound as a potential therapeutic agent for M. abscessus infections.

Quantitative In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a wide range of M. abscessus clinical isolates, including both smooth and rough morphotypes. The compound exhibits low minimum inhibitory concentrations (MICs), indicating its effectiveness at inhibiting the growth of this challenging pathogen.

ParameterValue (mg/L)Strains TestedReference
MIC Range0.032 - 4194 clinical isolates[1]
MIC500.125194 clinical isolates[1][2][3]
MIC901194 clinical isolates[1][2][3]

Table 1: Summary of In Vitro Activity of this compound against M. abscessus

Furthermore, this compound has shown comparable activity against the two major subspecies of M. abscessus, subsp. abscessus and subsp. massiliense, with identical MIC50 and MIC90 values for both.[1] The compound also retains its activity against strains resistant to isoniazid, another antitubercular agent that targets mycolic acid synthesis, highlighting its distinct advantage of not requiring prodrug activation.[1][4]

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound exerts its antimicrobial effect by directly targeting the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][4][5] This enzyme plays a critical role in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors for mycolic acids. Mycolic acids are essential lipid components of the mycobacterial cell wall, providing a crucial protective barrier. By inhibiting InhA, this compound effectively blocks mycolic acid biosynthesis, leading to a bacteriostatic effect on M. abscessus.[2][3] Spontaneous mutants of M. abscessus resistant to this compound have been found to harbor point mutations in the InhA gene, further confirming it as the direct target.[4]

Mycolic_Acid_Biosynthesis_Inhibition Mechanism of this compound Action cluster_FASII Fatty Acid Synthase-II (FAS-II) Cycle cluster_pathway Mechanism of this compound Action Acyl_ACP Acyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadAB/C Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP InhA InhA_node InhA Enoyl_ACP->InhA_node InhA Mycolic_Acid Mycolic Acid Biosynthesis Elongated_Acyl_ACP->Mycolic_Acid NITD_916 This compound NITD_916->InhA_node Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Growth Bacterial Growth Inhibition

Caption: Inhibition of InhA by this compound in the mycolic acid pathway.

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro activity of this compound against M. abscessus.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method in 96-well microtiter plates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Inoculum Preparation: M. abscessus isolates are grown on appropriate agar (B569324), and colonies are suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in CAMHB in the microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plates are sealed and incubated at 37°C for 3-5 days.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. abscessus.

MIC_Workflow MIC Determination Workflow Start Start Inoculum Prepare M. abscessus Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound Dilution->Inoculate Incubate Incubate at 37°C for 3-5 Days Inoculate->Incubate Read Read and Record MIC Incubate->Read End End Read->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Intracellular Activity Assay

The ability of this compound to inhibit the growth of M. abscessus within macrophages is assessed using an intracellular killing assay.

Procedure:

  • Macrophage Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with M. abscessus at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

  • Removal of Extracellular Bacteria: After the infection period, the cells are washed, and an antibiotic that does not penetrate macrophages (e.g., amikacin) is added to the medium to kill any remaining extracellular bacteria.

  • Drug Treatment: The infected macrophages are then treated with various concentrations of this compound.

  • Lysis and CFU Enumeration: At different time points post-treatment, the macrophages are lysed, and the intracellular bacteria are released. The lysate is serially diluted and plated on appropriate agar to determine the number of viable bacteria (colony-forming units, CFU). A reduction in CFU in treated cells compared to untreated controls indicates intracellular activity.[1]

Intracellular_Killing_Assay_Workflow Intracellular Killing Assay Workflow Start Start Culture_Macrophages Culture and Differentiate Macrophages Start->Culture_Macrophages Infect_Macrophages Infect Macrophages with M. abscessus Culture_Macrophages->Infect_Macrophages Remove_Extracellular Remove Extracellular Bacteria Infect_Macrophages->Remove_Extracellular Treat_Cells Treat with this compound Remove_Extracellular->Treat_Cells Lyse_Cells Lyse Macrophages at Different Time Points Treat_Cells->Lyse_Cells Plate_Lysate Plate Lysate and Enumerate CFUs Lyse_Cells->Plate_Lysate Analyze_Data Analyze Data (CFU Reduction) Plate_Lysate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the intracellular killing assay.

Conclusion

This compound demonstrates significant in vitro activity against Mycobacterium abscessus, a pathogen notoriously difficult to treat. Its potent inhibitory effect, attributed to the direct targeting of the essential enzyme InhA in the mycolic acid biosynthesis pathway, makes it a promising candidate for further preclinical and clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other novel antimycobacterial agents.

References

Structural Basis of NITD-916 Binding to InhA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating the development of novel therapeutics with new mechanisms of action. The mycobacterial enoyl-acyl carrier protein reductase (InhA) is a clinically validated and attractive target for anti-tubercular drug discovery. InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. This technical guide provides an in-depth analysis of the structural and molecular basis of the binding of NITD-916, a potent 4-hydroxy-2-pyridone derivative, to InhA. This compound is a direct inhibitor of InhA, circumventing the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1]

Mechanism of Action

This compound is an orally active, direct inhibitor of the mycobacterial enoyl reductase InhA.[2] Its mechanism of action involves the formation of a ternary complex with InhA and the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).[1][2] This binding event effectively blocks the fatty acyl substrate binding pocket of InhA, thereby inhibiting its enzymatic activity.[1][2] The inhibition of InhA disrupts the FAS-II pathway, leading to a reduction in the synthesis of mycolic acids.[2] Mycolic acids are crucial for the structural integrity of the mycobacterial cell wall. Their depletion results in cell death, underpinning the potent anti-tuberculosis effects of this compound.[2][3]

cluster_InhA InhA Enzyme cluster_outcome Outcome InhA InhA InhA_NADH InhA-NADH Complex InhA->InhA_NADH NADH_site NADH Binding Site Substrate_site Substrate Binding Pocket NADH NADH NADH->InhA_NADH NITD916 This compound InhA_NADH_NITD916 InhA-NADH-NITD-916 Ternary Complex NITD916->InhA_NADH_NITD916 Binds Substrate Fatty Acyl Substrate InhA_NADH->InhA_NADH_NITD916 Blocked Substrate Binding Blocked InhA_NADH_NITD916->Blocked Inhibition Mycolic Acid Synthesis Inhibited Blocked->Inhibition Death Mycobacterial Cell Death Inhibition->Death start Start prep_plate Prepare 96-well plate with assay buffer start->prep_plate add_inhibitor Add serial dilutions of this compound prep_plate->add_inhibitor add_reagents Add NADH and substrate add_inhibitor->add_reagents start_reaction Initiate reaction with InhA add_reagents->start_reaction measure Monitor absorbance at 340 nm start_reaction->measure analyze Calculate initial rates and % inhibition measure->analyze plot Plot % inhibition vs. [this compound] analyze->plot calculate_ic50 Determine IC50 from dose-response curve plot->calculate_ic50 end End calculate_ic50->end FAS_I FAS-I System Short_FA Short-chain Fatty Acids FAS_I->Short_FA FAS_II FAS-II Elongation Cycle Short_FA->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Long_FA Long-chain Fatty Acid Precursors InhA->Long_FA Reduction Mycolic_Acids Mycolic Acids Long_FA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall NITD916 This compound NITD916->InhA Inhibition Inhibition

References

NITD-916: A Direct Inhibitor of Mycolic Acid Synthesis for Next-Generation Antitubercular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing significantly to the virulence of pathogenic species such as Mycobacterium tuberculosis. The biosynthetic pathway of these complex lipids presents a validated and attractive target for antitubercular drug development. This technical guide delves into the mechanism of action of NITD-916, a potent 4-hydroxy-2-pyridone derivative that directly inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA. Unlike the frontline drug isoniazid (B1672263), this compound does not require prodrug activation, enabling it to circumvent common resistance mechanisms. This document provides a comprehensive overview of the role of this compound in disrupting mycolic acid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Critical Role of Mycolic Acids and the Promise of Direct InhA Inhibition

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, with mycolic acids being its hallmark. These very long-chain α-alkyl, β-hydroxy fatty acids are covalently linked to the arabinogalactan-peptidoglycan complex, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core.[1][2] This macromolecular structure is essential for the bacterium's survival, providing intrinsic resistance to many common antibiotics and contributing to its persistence within the host.[2][3]

The biosynthesis of mycolic acids is a multi-step process carried out by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.[2][4] FAS-I is responsible for the de novo synthesis of shorter fatty acids, which are then elongated by the FAS-II system to produce the long meromycolate chain.[2][4] A key enzyme in the FAS-II pathway is the NADH-dependent enoyl-ACP reductase, InhA.[3][4][5] InhA catalyzes the final reduction step in each cycle of fatty acid elongation.[3][4]

The clinical significance of InhA as an antitubercular target is well-established by the frontline drug isoniazid (INH).[3][6] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[7][8] Mutations in the katG gene are a primary mechanism of INH resistance.[7] This has necessitated the development of direct InhA inhibitors that do not require metabolic activation.

This compound, a 4-hydroxy-2-pyridone derivative, emerged from a whole-cell phenotypic screen against M. tuberculosis as a potent, orally active, direct inhibitor of InhA.[7][8][9] It exhibits bactericidal activity against both drug-susceptible and INH-resistant clinical isolates of M. tuberculosis.[7] This guide explores the molecular interactions, biological consequences, and experimental methodologies associated with this compound's inhibition of mycolic acid synthesis.

Mechanism of Action of this compound

This compound exerts its antimycobacterial effect through the direct and specific inhibition of the enoyl-ACP reductase InhA.[7][8][9]

2.1. Molecular Interaction with InhA

Biophysical and structural studies have revealed that this compound binds directly to the InhA enzyme.[7][10] The binding is dependent on the presence of the cofactor NADH.[1][7][10] this compound and NADH form a ternary complex with InhA, where the inhibitor occupies the fatty acyl substrate-binding pocket.[10] This occupation physically blocks the access of the natural enoyl-ACP substrate, thereby halting the fatty acid elongation cycle.[10]

Crystallographic studies of the InhA-NADH-NITD-916 complex have elucidated the specific molecular interactions responsible for the tight binding and inhibitory activity.[9][11]

2.2. Consequence of InhA Inhibition

The inhibition of InhA by this compound has a direct and dramatic impact on the biosynthesis of mycolic acids. By arresting the FAS-II pathway, this compound prevents the elongation of fatty acids required for the synthesis of the meromycolate chain.[5][9] This leads to a dose-dependent reduction in the overall production of mycolic acids.[9] The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.[1][10]

2.3. Overcoming Isoniazid Resistance

A key advantage of this compound is its ability to bypass the primary mechanism of isoniazid resistance. Since this compound directly inhibits InhA and does not require activation by KatG, it remains effective against M. tuberculosis strains harboring katG mutations.[5][7] However, resistance to this compound can arise through specific mutations within the inhA gene itself, particularly those that alter the drug's binding site.[6] For instance, a common mutation conferring resistance is a G96S substitution in InhA, which is thought to sterically hinder the binding of this compound.[9][11]

Quantitative Data on this compound Activity

The potency of this compound has been evaluated across various mycobacterial species and strains, including multidrug-resistant (MDR) isolates. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Mycobacterium tuberculosis

StrainParameterValueReference
M. tuberculosis H37RvMIC₅₀50 nM[10]
M. tuberculosis H37RvMIC₅₀0.33 µM[7]
MDR-M. tuberculosis (clinical isolates)MIC Range0.04 - 0.16 µM[7][10]
InhA (enzyme assay)IC₅₀570 nM[1][10]

Table 2: In Vitro Activity of this compound against Non-Tuberculous Mycobacteria (NTM)

SpeciesStrainMediumMIC (µg/mL)Reference
M. fortuitumATCC 6841CaMHB0.04[9]
M. fortuitumATCC 68417H9OADC0.31[9]
M. fortuitumClinical Isolates (9 strains)CaMHB0.16 - 0.31[9]
M. abscessusClinical Isolates (194 strains)-MIC₅₀: 0.125 mg/L, MIC₉₀: 1 mg/L[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Mycobacterial strains

    • Cation-adjusted Mueller-Hinton Broth (CaMHB) or 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

    • This compound stock solution (in DMSO)

    • 96-well microtiter plates

    • Resazurin (B115843) sodium salt solution (for viability staining)

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.

    • Prepare a mycobacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubate the plates at the optimal temperature for the specific mycobacterial species (e.g., 37°C for M. tuberculosis, 30°C for M. fortuitum) for the required duration (e.g., 7-14 days for M. tuberculosis, 3-5 days for M. fortuitum).

    • Following incubation, add the resazurin solution to each well and incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

4.2. Analysis of Mycolic Acid Synthesis Inhibition

This protocol describes a radio-labeling method to directly assess the impact of this compound on mycolic acid biosynthesis.

  • Materials:

    • Log-phase mycobacterial culture

    • This compound

    • [¹⁴C]acetic acid, sodium salt

    • Solvents for lipid extraction (e.g., chloroform, methanol)

    • Reagents for saponification and esterification (e.g., potassium hydroxide, sulfuric acid, methanol)

    • Thin-layer chromatography (TLC) plates (silica gel)

    • TLC developing solvents

    • Phosphorimager or X-ray film for autoradiography

  • Procedure:

    • Grow mycobacterial cultures to mid-log phase.

    • Treat the cultures with varying concentrations of this compound for a defined period (e.g., 1 hour). A positive control (e.g., isoniazid or ethionamide) and a no-drug control should be included.

    • Add [¹⁴C]acetate to the cultures and incubate for a further period (e.g., 2-8 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

    • Harvest the bacterial cells by centrifugation and wash to remove unincorporated [¹⁴C]acetate.

    • Extract the total lipids from the cell pellet using appropriate organic solvents.

    • Saponify the lipid extract to release the mycolic acids.

    • Esterify the mycolic acids to form mycolic acid methyl esters (MAMEs) for analysis by TLC.

    • Spot equal counts (cpm) of the radiolabeled MAMEs onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system to separate the different classes of MAMEs.

    • Visualize the radiolabeled MAMEs by autoradiography. A dose-dependent decrease in the intensity of the MAME bands in the this compound-treated samples compared to the control indicates inhibition of mycolic acid synthesis.[9]

Visualizing Pathways and Workflows

5.1. Mycolic Acid Synthesis and Inhibition by this compound

The following diagram illustrates the fatty acid synthase-II (FAS-II) pathway, highlighting the role of InhA and its inhibition by this compound.

Mycolic_Acid_Synthesis_Inhibition cluster_FAS_II FAS-II Elongation Cycle cluster_Inhibition Inhibition Acyl_ACP Acyl-ACP (C_n) Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadA/B/C Acyl_ACP_Next Acyl-ACP (C_n+2) Enoyl_ACP->Acyl_ACP_Next InhA Acyl_ACP_Next->Acyl_ACP Next Cycle Meromycolate Meromycolate Acyl_ACP_Next->Meromycolate -> Meromycolate Synthesis NITD_916 This compound InhA_Enzyme InhA NITD_916->InhA_Enzyme Direct Inhibition Mycolic_Acids Mycolic Acids Meromycolate->Mycolic_Acids Condensation with C26 fatty acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

Caption: Inhibition of the FAS-II pathway by this compound, blocking meromycolate synthesis.

5.2. Experimental Workflow for Mycolic Acid Analysis

This diagram outlines the key steps in the experimental protocol to assess the impact of this compound on mycolic acid biosynthesis.

Mycolic_Acid_Analysis_Workflow Start Start: Log-phase Mycobacterial Culture Treatment Incubate with this compound (various concentrations) Start->Treatment Labeling Add [¹⁴C]acetate for radiolabeling Treatment->Labeling Harvesting Harvest and Wash Cells Labeling->Harvesting Extraction Total Lipid Extraction Harvesting->Extraction Saponification Saponification to release Mycolic Acids Extraction->Saponification Esterification Esterification to form MAMEs Saponification->Esterification TLC Thin-Layer Chromatography (TLC) Esterification->TLC Analysis Autoradiography and Analysis TLC->Analysis End End: Quantify Inhibition Analysis->End

Caption: Workflow for radiolabeling analysis of mycolic acid synthesis inhibition.

Conclusion

This compound represents a significant advancement in the pursuit of novel antitubercular agents. Its direct inhibition of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway, provides a potent mechanism of action that is effective against both drug-susceptible and isoniazid-resistant strains of M. tuberculosis. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working to further characterize and develop this promising class of inhibitors. The continued exploration of direct InhA inhibitors like this compound is a critical component of the global strategy to combat the threat of multidrug-resistant tuberculosis.

References

Methodological & Application

Application Note & Protocols: Zebrafish Model for In Vivo Efficacy Testing of NITD-916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent and orally active direct inhibitor of the mycobacterial enoyl-ACP reductase InhA, a critical enzyme in the type II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis.[1][2][3] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to a bacteriostatic effect against a range of Mycobacterium species, including Mycobacterium tuberculosis, M. abscessus, and M. fortuitum.[1][2][4][5][6] This document provides detailed protocols for utilizing a zebrafish (Danio rerio) larva model for the in vivo assessment of this compound's efficacy against mycobacterial infections, specifically focusing on Mycobacterium fortuitum. The zebrafish model offers a powerful platform for medium-throughput drug screening due to its genetic tractability, optical transparency, and rapid development.[7][8]

Mechanism of Action of this compound

This compound directly targets the InhA enzyme, forming a ternary complex with InhA and its cofactor NADH.[3] This binding action blocks the active site, preventing the binding of the fatty acyl substrate and thereby inhibiting the synthesis of mycolic acids.[3] This direct inhibition mechanism bypasses the need for prodrug activation by the catalase-peroxidase KatG, which is a common mechanism of resistance to isoniazid, another antitubercular drug that ultimately targets InhA.[6]

cluster_0 Mycobacterium Cell cluster_1 Drug Interaction FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II Pathway FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_II InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Precursor Elongation Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Final Reduction Step Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall NITD_916 This compound NITD_916->InhA Inhibition->Mycolic_Acids Synthesis Blocked

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the minimum inhibitory concentration (MIC) of this compound against various mycobacterial strains.

Mycobacterium Species Strain MIC (μg/mL) Reference
M. fortuitumATCC 68410.04[2]
M. abscessussubsp. abscessus (n=148)MIC₅₀: 0.125[9]
M. abscessussubsp. massiliense (n=46)MIC₉₀: 1[9]
M. tuberculosisH37RvMIC₅₀: 0.05 (nM)[3]
In Vivo Efficacy of this compound in Zebrafish Model (M. fortuitum infection)

This table presents the key findings from the in vivo study of this compound in a zebrafish model of M. fortuitum infection.

Parameter Control (Untreated) This compound Treated Significance Reference
Larval SurvivalDecreasedSignificantly Protectedp ≤ 0.0001[1]
Bacterial BurdenHighReducedSignificant[1]
Abscess FormationPresentReducedSignificant[1]
Efficacy in Other In Vivo Models

The table below outlines the efficacy of this compound in a mouse model of M. abscessus infection.

Animal Model Infection Treatment Regimen Outcome Reference
Mouse (BALB/c)M. abscessus (pulmonary)100 mg/kg this compound for 14 days5.6 log₁₀ CFU reduction in lungs[4][5][10]
Mouse (BALB/c)M. tuberculosis H37Rv100 mg/kg this compound daily for 1 month0.95 log reduction in bacterial burden in lungs[3]

Experimental Protocols

Protocol 1: M. fortuitum Culture Preparation
  • Bacterial Strain: Mycobacterium fortuitum ATCC 6841 expressing a fluorescent protein (e.g., eGFP or mCherry) is recommended for ease of visualization.

  • Culture Medium: Grow bacteria in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Growth Conditions: Incubate cultures at 30°C with shaking until they reach the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).

  • Preparation for Injection:

    • Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

    • Wash the pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the final pellet in PBS with 0.05% Tween 80.

    • To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle multiple times.

    • Adjust the concentration to the desired inoculum size (e.g., 100-200 CFUs per injection volume) based on OD₆₀₀ and/or plating of serial dilutions.

Protocol 2: Zebrafish Larva Infection

G start Start: Zebrafish Embryos (2 dpf) tricaine (B183219) Anesthetize with Tricaine start->tricaine align Align Larvae on Agarose (B213101) Plate tricaine->align inject Microinject M. fortuitum into Caudal Vein (1-2 nL) align->inject recover Recover in E3 Medium inject->recover incubate Incubate at 28.5°C recover->incubate end Infected Larvae (3 dpf) incubate->end

Figure 2: Zebrafish larva infection workflow.
  • Zebrafish Husbandry: Maintain adult zebrafish and raise embryos according to standard protocols. Use wild-type (e.g., AB or Casper) or transgenic lines as needed.

  • Anesthesia: At 2 days post-fertilization (dpf), anesthetize zebrafish larvae in E3 medium containing 0.02% tricaine (MS-222).

  • Microinjection:

    • Align the anesthetized larvae on a 1.5% agarose plate.

    • Using a microinjection system, inject approximately 1-2 nL of the prepared M. fortuitum suspension into the caudal vein.

  • Recovery and Incubation:

    • Transfer the injected larvae to fresh E3 medium and allow them to recover.

    • Incubate the larvae at 28.5°C.

Protocol 3: this compound Treatment and Efficacy Assessment
  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute to the desired final concentrations in E3 medium. Ensure the final DMSO concentration is consistent across all groups (including vehicle control) and is non-toxic to the larvae (typically ≤ 0.5%).

  • Treatment Administration:

    • At 1-day post-infection (dpi), transfer infected larvae into 24-well plates (10-15 larvae per well).

    • Replace the E3 medium with fresh E3 medium containing the desired concentrations of this compound or vehicle (DMSO) control.

  • Efficacy Readouts:

    • Larval Survival: Monitor and record larval survival daily for up to 5-7 dpi. Survival can be determined by the presence of a heartbeat.[7]

    • Bacterial Burden Quantification:

      • At designated time points (e.g., 3 and 5 dpi), euthanize a subset of larvae.

      • Homogenize individual larvae in PBS with 0.05% Tween 80.

      • Plate serial dilutions of the homogenate on appropriate agar (B569324) plates (e.g., Luria-Bertani agar).

      • Incubate at 37°C for 2-3 days and count colony-forming units (CFUs).

    • Fluorescence Imaging:

      • Anesthetize larvae and mount them in low-melting-point agarose.

      • Use fluorescence microscopy to visualize the extent of infection, bacterial dissemination, and the formation of abscesses/granulomas.

      • Quantify the fluorescent area or intensity using image analysis software (e.g., ImageJ).

G cluster_readouts Efficacy Assessment start Infected Larvae (1 dpi) treatment Administer this compound or Vehicle Control start->treatment incubation Incubate at 28.5°C treatment->incubation survival Monitor Daily Survival incubation->survival Daily imaging Fluorescence Imaging (Bacterial Burden & Abscesses) incubation->imaging 3 & 5 dpi cfu CFU Quantification incubation->cfu 3 & 5 dpi

Figure 3: Logical workflow for this compound treatment and efficacy assessment.

Conclusion

The zebrafish larva model provides a robust and efficient in vivo system for evaluating the efficacy of antimicrobial compounds like this compound.[1][11] The protocols outlined in this document, based on published studies, offer a comprehensive framework for assessing key parameters such as survival, bacterial burden, and the pathophysiology of the infection. The data clearly indicates that this compound is highly active against mycobacterial infections in vivo, supporting its further development as a potential therapeutic agent.[1][2]

References

Application Notes and Protocols for Evaluating NITD-916 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxicity of NITD-916, a direct inhibitor of the mycobacterial enoyl-ACP reductase InhA. The protocols outlined below are designed to assess the potential adverse effects of this compound on host cells, a critical step in the preclinical development of any new therapeutic agent.

This compound has demonstrated potent antimicrobial activity against various mycobacterial species, including Mycobacterium tuberculosis, M. abscessus, and M. fortuitum, by inhibiting mycolic acid biosynthesis.[1][2][3][4] While it is reported to have low cytotoxicity against host cells, rigorous quantitative evaluation is essential.[3][5]

This document provides detailed protocols for three common cell-based assays to determine the cytotoxic potential of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-Glo 3/7 assay for apoptosis induction.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound across different human cell lines. This data is for illustrative purposes and should be generated for specific cell lines and experimental conditions.

Cell LineAssayIncubation Time (hours)This compound CC₅₀ (µM)Positive Control
HepG2 (Liver)MTT48> 100Doxorubicin (0.5 µM)
A549 (Lung)MTT48> 100Staurosporine (1 µM)
THP-1 (Monocyte)MTT48> 100Etoposide (10 µM)
HepG2 (Liver)LDH24> 100Triton X-100 (1%)
A549 (Lung)LDH24> 100Triton X-100 (1%)
THP-1 (Monocyte)LDH24> 100Triton X-100 (1%)
A549 (Lung)Caspase-Glo 3/724> 100Staurosporine (1 µM)

CC₅₀: 50% cytotoxic concentration

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.

Materials:

  • Human cell lines (e.g., HepG2, A549, THP-1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity.

  • Incubate the plate for 24 to 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Human cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader (490 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate the plate for the desired time (e.g., 24 hours).

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Caspase-Glo 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Human cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with serial dilutions of this compound.

  • Incubate for the desired time (e.g., 24 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the untreated control.

Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 Assay Endpoints A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24-48 hours) B->C D Assay Procedure C->D E Data Acquisition D->E D1 MTT Assay (Metabolic Activity) D2 LDH Assay (Membrane Integrity) D3 Caspase Assay (Apoptosis) F Data Analysis (CC50 Calculation) E->F

Caption: Workflow for evaluating the cytotoxicity of this compound.

G NITD916 This compound InhA Mycobacterial InhA (Enoyl-ACP Reductase) NITD916->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid BacterialCellWall Mycobacterial Cell Wall Integrity MycolicAcid->BacterialCellWall BacterialDeath Bacterial Cell Death BacterialCellWall->BacterialDeath

Caption: Mechanism of action of this compound in mycobacteria.

References

Application Notes and Protocols for In Vivo Imaging of NITD-916 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent and specific direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[3] this compound has demonstrated significant in vitro and in vivo activity against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium fortuitum.[1][2][3] Understanding the pharmacokinetics and pharmacodynamics of this compound in a living organism is critical for optimizing its therapeutic efficacy. In vivo imaging techniques provide powerful, non-invasive tools to visualize drug distribution, target engagement, and antibacterial effect in real-time.

These application notes provide an overview and detailed protocols for various in vivo imaging modalities to track the activity of this compound in preclinical animal models. The described techniques include radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), fluorescent labeling for optical imaging, and the use of bioluminescent reporter strains to monitor downstream effects.

Mechanism of Action of this compound

This compound directly binds to the InhA enzyme, inhibiting its function in the fatty acid synthase-II (FAS-II) pathway. This blockage prevents the elongation of fatty acids, which are precursors for mycolic acid synthesis. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to bacterial growth inhibition and cell death.

NITD916_Mechanism cluster_FASII Mycobacterial FAS-II Pathway Fatty Acid Precursors Fatty Acid Precursors InhA InhA Fatty Acid Precursors->InhA Elongation Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall Bacterial Cell Lysis Bacterial Cell Lysis Mycobacterial Cell Wall->Bacterial Cell Lysis This compound This compound This compound->InhA Inhibition

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of M. abscessus Infection [4]

Treatment GroupDose (mg/kg)Administration RouteDurationBacterial Load Reduction (log10 CFUs) in Lungs
Control (Vehicle)-Intragastric14 days-
This compound100Intragastric14 days5.6
Rifabutin (RFB)100Intragastric14 days~5.6
Clarithromycin (CLR)100Intragastric14 days< 3.0

Table 2: In Vitro Activity of this compound against M. fortuitum Strains [1]

StrainMIC (μg/mL) in CaMHB
ATCC 6841 (Reference)0.04
Clinical Isolate 10.16
Clinical Isolate 20.31
Clinical Isolate 30.16
Clinical Isolate 40.31
Clinical Isolate 50.16
Clinical Isolate 60.31
Clinical Isolate 70.16
Clinical Isolate 80.31
Clinical Isolate 90.16

Experimental Protocols

Protocol 1: Radiolabeling of this compound and In Vivo PET Imaging

This protocol describes a general method for radiolabeling this compound with Carbon-11 ([¹¹C]) for PET imaging, adapted from procedures used for other small molecule drugs like rifampin.[5][6][7][8]

Workflow for PET Imaging of [¹¹C]this compound

PET_Workflow cluster_synthesis Radiosynthesis cluster_animal_prep Animal Preparation cluster_imaging Imaging and Analysis A [11C]CO2 Production (Cyclotron) B [11C]Methyl Triflate Synthesis A->B C Radiolabeling of This compound Precursor B->C D HPLC Purification of [11C]this compound C->D G Intravenous Injection of [11C]this compound D->G E Infection of Mice with Mycobacterium F Anesthesia and Catheterization E->F F->G H Dynamic PET/CT Scanning G->H I Image Reconstruction and Analysis H->I

Workflow for PET imaging of [¹¹C]this compound.

Materials:

  • This compound precursor suitable for methylation

  • [¹¹C]CO₂ from a cyclotron

  • [¹¹C]Methyl triflate synthesis module

  • HPLC system for purification

  • Mycobacterium-infected mouse model (e.g., BALB/c or C3HeB/FeJ mice)[5]

  • Animal anesthesia system (e.g., isoflurane)

  • Tail vein catheter

  • Small animal PET/CT scanner

Procedure:

  • Radiosynthesis of [¹¹C]this compound:

    • Produce [¹¹C]CO₂ using a medical cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]methyl triflate using an automated synthesis module.

    • Bubble the [¹¹C]methyl triflate through a solution of a suitable this compound precursor in an appropriate solvent (e.g., methyl ethyl ketone).[6]

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Quench the reaction and purify the [¹¹C]this compound using a semi-preparative HPLC system.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Animal Preparation:

    • Infect mice with the desired Mycobacterium strain via aerosol or intravenous injection. Allow the infection to establish for a predetermined period (e.g., 4-6 weeks).

    • On the day of imaging, anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Place a catheter in the lateral tail vein for injection of the radiotracer.

  • PET/CT Imaging:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Inject a bolus of [¹¹C]this compound (e.g., 5-10 MBq) via the tail vein catheter.

    • Perform a dynamic PET scan for 60-90 minutes immediately following injection.

    • After the PET scan, acquire a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to infected tissues (e.g., lungs, spleen) and other organs of interest (e.g., liver, brain, blood pool).

    • Generate time-activity curves (TACs) for each ROI to determine the uptake and clearance of [¹¹C]this compound.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

Protocol 2: Fluorescent Labeling of this compound and In Vivo Optical Imaging

This protocol outlines a general approach for labeling this compound with a near-infrared (NIR) fluorescent dye for in vivo imaging.[9][10]

Materials:

  • This compound with a reactive functional group (e.g., amine, carboxylic acid)

  • NHS ester- or maleimide-functionalized NIR fluorescent dye (e.g., Cy7, IRDye 800CW)[9]

  • Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.3)

  • Size exclusion chromatography column for purification

  • Mycobacterium-infected mouse model

  • In vivo fluorescence imaging system (e.g., IVIS)

Procedure:

  • Fluorescent Labeling of this compound:

    • Dissolve this compound with a suitable functional group in an appropriate solvent (e.g., DMSO).

    • Dissolve the NHS ester-functionalized NIR dye in the reaction buffer.

    • Mix the this compound solution with the dye solution and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

    • Purify the fluorescently labeled this compound using size exclusion chromatography to remove unconjugated dye.

    • Characterize the final product using mass spectrometry and spectrophotometry.

  • Animal Preparation:

    • Follow the same procedure for infecting and anesthetizing mice as described in Protocol 1.

  • In Vivo Fluorescence Imaging:

    • Inject the fluorescently labeled this compound (e.g., 0.5 mg/kg) intravenously into the anesthetized mouse.[9]

    • Place the mouse in the in vivo fluorescence imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) using the appropriate excitation and emission filters for the chosen NIR dye.[9]

    • After the final in vivo imaging time point, euthanize the mouse and excise organs of interest for ex vivo imaging to confirm the in vivo signal distribution.

  • Data Analysis:

    • Use the imaging software to quantify the fluorescence intensity in regions of interest corresponding to infected tissues and other organs.

    • Express the data as radiant efficiency or other appropriate units.

Protocol 3: Generation and Use of Bioluminescent Mycobacterial Reporter Strains

This protocol describes the creation of a bioluminescent reporter strain of Mycobacterium to indirectly monitor the activity of this compound.[11][12][13][14][15]

Workflow for Bioluminescence Imaging

Bioluminescence_Workflow cluster_strain Reporter Strain Generation cluster_infection_treatment Infection and Treatment cluster_imaging_analysis Imaging and Analysis A Clone Luciferase Gene into Mycobacterial Expression Vector B Transform Vector into Mycobacterium A->B C Select and Validate Bioluminescent Colonies B->C D Infect Mice with Reporter Strain C->D E Administer this compound or Vehicle D->E F Inject Luciferin Substrate E->F G Acquire Bioluminescence Images F->G H Quantify Bioluminescent Signal G->H

Workflow for bioluminescence imaging.

Materials:

  • Mycobacterium strain of interest

  • Mycobacterial expression vector (e.g., pMV306hsp)[11]

  • Luciferase gene (e.g., firefly luciferase, lux operon)

  • Electroporator

  • Mycobacterial culture media with appropriate antibiotics

  • D-luciferin (for firefly luciferase)

  • In vivo bioluminescence imaging system

Procedure:

  • Generation of Reporter Strain:

    • Clone the luciferase gene into a mycobacterial expression vector under the control of a constitutive promoter (e.g., hsp60).[11]

    • Transform the vector into the desired Mycobacterium strain via electroporation.

    • Select for transformants on antibiotic-containing media.

    • Screen individual colonies for bioluminescence in vitro using a luminometer or imaging system.

  • Infection and Treatment:

    • Infect mice with the validated bioluminescent reporter strain.

    • After the infection is established, treat one group of mice with this compound and a control group with the vehicle.

  • Bioluminescence Imaging:

    • At various time points during treatment, anesthetize the mice.

    • Inject D-luciferin (for firefly luciferase) intraperitoneally (e.g., 150 mg/kg).

    • Wait for the substrate to distribute (typically 5-10 minutes).

    • Acquire bioluminescence images using the in vivo imaging system.

  • Data Analysis:

    • Quantify the bioluminescent signal (photons/second) from the site of infection in both the treated and control groups.

    • A decrease in the bioluminescent signal in the this compound treated group compared to the control group indicates a reduction in bacterial viability and metabolic activity.

Conclusion

The in vivo imaging techniques described in these application notes provide a comprehensive toolkit for researchers to study the pharmacokinetics and pharmacodynamics of this compound. PET and SPECT imaging with a radiolabeled analog of this compound can provide quantitative, whole-body distribution data. Fluorescence imaging with a NIR-labeled this compound offers high-resolution visualization of drug accumulation in tissues. Bioluminescent reporter strains serve as a valuable tool for assessing the downstream antibacterial effects of this compound in real-time. The selection of the most appropriate imaging modality will depend on the specific research question and the available resources. By employing these advanced imaging strategies, a deeper understanding of this compound's in vivo activity can be achieved, ultimately facilitating its development as a novel anti-mycobacterial therapeutic.

References

Application Notes and Protocols for Inducing NITD-916 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent, direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Unlike the frontline drug isoniazid (B1672263) (INH), which also targets InhA, this compound does not require prodrug activation by the catalase-peroxidase KatG, rendering it effective against many INH-resistant strains. Understanding the mechanisms and frequency of resistance development to new drug candidates like this compound is a critical step in the early stages of drug development. These application notes provide a detailed protocol for inducing, selecting, and characterizing this compound resistant mutants of M. tuberculosisin vitro.

Mechanism of Action and Resistance

This compound binds directly to the InhA enzyme, blocking its function and thereby inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The primary mechanism of resistance to this compound is the acquisition of single nucleotide polymorphisms (SNPs) in the inhA gene, particularly those that lead to amino acid substitutions within or near the drug's binding site. A commonly reported mutation is a G96S substitution in InhA. Resistance can also arise from mutations in the promoter region of the fabG1-inhA operon, potentially leading to overexpression of the InhA target.

Data Presentation

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv
ParameterValueReference
MIC₅₀ 50 nM[1]
Molecular Weight 311.42 g/mol
MIC₅₀ (µg/mL) ~0.0156 µg/mLCalculated
Table 2: Characteristics of Spontaneously Induced this compound Resistant M. tuberculosis Mutants
ParameterReported Value/RangeReference
Frequency of Resistance Similar to other anti-TB drugs (e.g., 10⁻⁶ to 10⁻⁸)[2]
Fold-Increase in MIC Can be significant (e.g., >100-fold)[3]
Primary Genetic Locus of Resistance inhA gene and fabG1-inhA promoter region[2]
Common Resistance-Conferring Mutation G96S substitution in InhA[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Resazurin (B115843) solution (0.02% w/v in sterile water)

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5, and then dilute 1:100 in fresh 7H9 broth.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.001 to 1.0 µg/mL. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Induction and Selection of Spontaneous this compound Resistant Mutants

This protocol describes the selection of spontaneous this compound resistant mutants of M. tuberculosis H37Rv on solid medium.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC

  • This compound stock solution (in DMSO)

  • Sterile saline with 0.05% Tween 80

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation: Grow several independent cultures of M. tuberculosis H37Rv in 7H9 broth to late-log phase (OD₆₀₀ of 0.8-1.0).

  • Plating for Resistant Mutants:

    • Prepare 7H10 agar plates containing this compound at concentrations of 5x, 10x, and 20x the predetermined MIC.

    • Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto each drug-containing plate.

  • Plating for Viable Count: Prepare serial dilutions of the cultures in sterile saline with Tween 80 and plate on drug-free 7H10 agar to determine the total viable count.

  • Incubation: Incubate all plates at 37°C for 3-4 weeks.

  • Selection and Isolation:

    • Count the number of colonies that appear on the drug-containing plates.

    • Pick individual colonies and subculture them onto fresh 7H10 agar plates with the same concentration of this compound to confirm resistance.

  • Calculation of Resistance Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Characterization of this compound Resistant Mutants

This protocol details the confirmation of the resistance phenotype and the identification of resistance-conferring mutations.

Materials:

  • Confirmed this compound resistant M. tuberculosis isolates

  • Wild-type M. tuberculosis H37Rv (as a control)

  • Materials for MIC determination (as in Protocol 1)

  • DNA extraction kit

  • PCR reagents for amplification of the inhA gene and its promoter region

  • Sanger sequencing or whole-genome sequencing (WGS) services

Procedure:

  • MIC Confirmation: Perform MIC determination for the selected resistant isolates as described in Protocol 1. A significant increase in the MIC compared to the wild-type strain confirms the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from both the resistant isolates and the wild-type control strain.

  • Genetic Characterization:

    • Sanger Sequencing: Amplify the inhA gene and the fabG1-inhA promoter region using PCR. Sequence the PCR products and compare the sequences to the wild-type reference to identify mutations.

    • Whole-Genome Sequencing (WGS): For a more comprehensive analysis, perform WGS on the resistant isolates. This can identify mutations in inhA as well as other potential resistance-conferring genes.

Mandatory Visualizations

G cluster_prep Inoculum Preparation cluster_plate Plate Preparation and Inoculation cluster_incubation Incubation and Reading cluster_result Result prep1 Culture M. tb H37Rv in 7H9 broth to mid-log phase prep2 Adjust culture to McFarland 0.5 prep1->prep2 prep3 Dilute 1:100 in fresh 7H9 broth prep2->prep3 plate2 Add diluted bacterial suspension to wells prep3->plate2 plate1 Prepare 96-well plate with 2-fold serial dilutions of this compound plate1->plate2 inc1 Incubate at 37°C for 7 days plate2->inc1 plate3 Include growth and sterility controls inc2 Add Resazurin and incubate for 24-48 hours inc1->inc2 inc3 Read results: Blue = No Growth Pink = Growth inc2->inc3 result Determine MIC inc3->result

Caption: Workflow for MIC Determination of this compound against M. tuberculosis.

G cluster_start Start Culture cluster_selection Selection cluster_incubation Incubation and Isolation cluster_analysis Analysis start_culture Grow independent M. tb H37Rv cultures to late-log phase plate_drug Plate high density of cells on 7H10 agar with this compound (5x, 10x, 20x MIC) start_culture->plate_drug plate_control Plate serial dilutions on drug-free 7H10 agar for viable count start_culture->plate_control incubate Incubate all plates at 37°C for 3-4 weeks plate_drug->incubate freq Calculate Frequency of Resistance plate_control->incubate isolate Pick and subculture resistant colonies incubate->isolate incubate->freq confirm Confirm Resistance (MIC determination) isolate->confirm sequence Sequence inhA gene and promoter confirm->sequence

Caption: Workflow for Inducing and Characterizing this compound Resistant M. tuberculosis.

G NITD916 This compound NITD916->Inhibition InhA InhA (Enoyl-ACP Reductase) FASII Fatty Acid Synthase II (FAS-II) Pathway InhA->FASII InhA->Block MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Inhibition->InhA Block->FASII

Caption: Signaling Pathway of this compound Action in M. tuberculosis.

References

Application Notes and Protocols for the Detection of NITD-916 and its Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent, orally bioavailable antitubercular agent that directly inhibits the mycobacterial enoyl-acyl carrier protein reductase (InhA).[1] As a 4-hydroxy-2-pyridone derivative, this compound circumvents the need for metabolic activation by mycobacterial catalase-peroxidase (KatG), rendering it effective against many isoniazid-resistant strains of Mycobacterium tuberculosis. Understanding the metabolic fate of this compound is crucial for its preclinical and clinical development, enabling the assessment of its pharmacokinetic profile, potential drug-drug interactions, and the activity of its metabolites. This document provides a detailed guide to hypothetical mass spectrometry-based methods for the detection and quantification of this compound and its putative metabolites in biological matrices. While specific metabolic pathways for this compound are not publicly documented, this guide is based on common metabolic transformations for compounds with similar chemical scaffolds.

Predicted Metabolic Pathways of this compound

The metabolic fate of a drug candidate is a critical aspect of its development. For this compound, a compound with a polysubstituted 4-hydroxy-2-pyridone core, several metabolic pathways can be anticipated, primarily involving Phase I and Phase II enzymatic reactions in the liver.

Phase I Metabolism:

  • Hydroxylation: The aliphatic and aromatic rings of this compound are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. The phenyl ring and the cyclohexyl moiety are likely sites for the introduction of hydroxyl groups.

  • Oxidation: The secondary carbon atoms on the cyclohexyl ring can be oxidized to form ketone derivatives.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl group on the pyridone ring and any newly introduced hydroxyl groups from Phase I metabolism can undergo glucuronidation, a common detoxification pathway that increases water solubility and facilitates excretion.

  • Sulfation: Similar to glucuronidation, hydroxyl groups can be conjugated with a sulfonate group.

These predicted pathways are illustrated in the following diagram:

NITD916_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxy_Phenyl_NITD916 Hydroxylated Metabolite (Phenyl Ring) This compound->Hydroxy_Phenyl_NITD916 Hydroxylation Hydroxy_Cyclohexyl_NITD916 Hydroxylated Metabolite (Cyclohexyl Ring) This compound->Hydroxy_Cyclohexyl_NITD916 Hydroxylation Glucuronide_NITD916 This compound Glucuronide This compound->Glucuronide_NITD916 Glucuronidation Glucuronide_Hydroxy_Phenyl Hydroxylated Metabolite Glucuronide Hydroxy_Phenyl_NITD916->Glucuronide_Hydroxy_Phenyl Glucuronidation Oxo_Cyclohexyl_NITD916 Oxidized Metabolite (Cyclohexyl Ring) Hydroxy_Cyclohexyl_NITD916->Oxo_Cyclohexyl_NITD916 Oxidation Glucuronide_Hydroxy_Cyclohexyl Hydroxylated Metabolite Glucuronide Hydroxy_Cyclohexyl_NITD916->Glucuronide_Hydroxy_Cyclohexyl Glucuronidation

Predicted metabolic pathways of this compound.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.

Hypothetical Quantitative Data

The following table summarizes hypothetical mass transitions and retention times for this compound and its predicted metabolites, which would be essential for developing a quantitative LC-MS/MS method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound 352.2268.1255.2
Internal Standard (IS) 357.2273.1255.2
M1: Hydroxy-NITD-916 368.2284.1284.5
M2: Oxo-NITD-916 366.2282.1304.8
M3: this compound Glucuronide 528.2352.2203.1

Note: These values are hypothetical and require experimental optimization.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and analysis of this compound and its metabolites from plasma samples.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Hypothetical metabolite reference standards (if available)

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., D5-NITD-916)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

3.2.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL D5-NITD-916 in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-6 min: 5-95% B

    • 6-7 min: 95% B

    • 7.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Experimental workflow for this compound metabolite analysis.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the development of a robust mass spectrometry-based method for the detection and quantification of the anti-tuberculosis drug candidate this compound and its potential metabolites. The provided protocols for sample preparation and LC-MS/MS analysis, along with the predicted metabolic pathways, offer a solid starting point for researchers in the field of drug metabolism and pharmacokinetics. It is imperative that any method developed based on this guide be fully validated according to regulatory guidelines to ensure data accuracy and reliability in preclinical and clinical studies.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate NITD-916 Targets in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. NITD-916, a potent 4-hydroxy-2-pyridone derivative, represents a promising class of direct inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[1][2] Unlike isoniazid, a frontline anti-tuberculosis drug that requires activation by the catalase-peroxidase KatG, this compound directly targets InhA, rendering it effective against common isoniazid-resistant strains.[2][3] This document provides detailed application notes and protocols for leveraging the power of CRISPR-Cas9 technology, specifically CRISPR interference (CRISPRi), to study and validate the targets of this compound in mycobacteria.

CRISPRi is a powerful tool for programmable gene silencing in mycobacteria, enabling researchers to mimic the effect of a drug by repressing the expression of its target gene.[4][5][6] This approach can be used to confirm the on-target activity of this compound, investigate the phenotypic consequences of InhA inhibition, and potentially identify novel mechanisms of action or resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and its primary target, InhA.

Table 1: In Vitro Activity of this compound

ParameterValueOrganism/SystemReference
IC50 (InhA inhibition) 570 nMPurified InhA enzyme[1]
MIC50 50 nMMycobacterium tuberculosis H37Rv[1]
MIC Range (MDR-Mtb) 0.04 - 0.16 µMMultidrug-resistant M. tuberculosis strains[1][2]
MIC50 0.125 mg/LMycobacterium abscessus[3]
MIC90 1 mg/LMycobacterium abscessus[3]

Table 2: Comparative Efficacy of this compound

CompoundMIC50 (µM)OrganismReference
This compound 0.05Mycobacterium tuberculosis H37Rv[1]
Isoniazid 0.33Mycobacterium tuberculosis H37Rv[2]
PA-824 0.4Mycobacterium tuberculosis H37Rv[2]
Bedaquiline 0.05Mycobacterium tuberculosis H37Rv[2]

Signaling Pathway and Mechanism of Action

This compound directly inhibits InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA leads to the depletion of mycolic acids, compromising cell wall integrity and ultimately resulting in bacterial cell death.[1][2]

NITD916_Pathway Mechanism of Action of this compound NITD916 This compound InhA InhA (Enoyl-ACP Reductase) NITD916->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Key Enzyme Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Designing and Cloning Guide RNAs for CRISPRi-mediated Gene Silencing in Mycobacteria

This protocol outlines the steps for designing and cloning single guide RNAs (sgRNAs) to target specific genes in mycobacteria for CRISPRi-mediated silencing.

1.1. Guide RNA Design:

  • Utilize online design tools specifically developed for mycobacteria, such as the Pebble sgRNA design tool.[6]

  • Input the target gene sequence (e.g., inhA from M. tuberculosis H37Rv).

  • Select sgRNA sequences with high on-target scores and low off-target potential. The typical length of the targeting sequence is 20 nucleotides.

  • Ensure the selected sgRNA is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific dCas9 protein being used (e.g., Sth1dCas9).[6][7]

1.2. Oligonucleotide Design and Synthesis:

  • For each selected sgRNA, design two complementary oligonucleotides with appropriate overhangs for cloning into the sgRNA expression vector.

  • The forward oligo will contain the 20-nucleotide target sequence.

  • The reverse oligo will be the reverse complement of the target sequence.

  • Add overhangs compatible with the restriction enzyme sites of the chosen sgRNA expression plasmid (e.g., pLJR962).[6]

1.3. Annealing and Ligation:

  • Resuspend the synthesized oligonucleotides in a suitable buffer.

  • Mix equimolar amounts of the forward and reverse oligonucleotides.

  • Anneal the oligonucleotides by heating to 95°C and slowly cooling to room temperature to form a double-stranded DNA insert.

  • Digest the sgRNA expression vector with the appropriate restriction enzyme(s).

  • Ligate the annealed oligonucleotide duplex into the digested vector using T4 DNA ligase.

1.4. Transformation and Verification:

  • Transform the ligation product into a suitable E. coli cloning strain.

  • Select for positive transformants on appropriate antibiotic-containing media.

  • Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

sgRNA_Cloning_Workflow sgRNA Design and Cloning Workflow cluster_design Design cluster_cloning Cloning cluster_verification Verification Design_sgRNA Design sgRNA Design_Oligos Design Oligos Design_sgRNA->Design_Oligos Anneal_Oligos Anneal Oligos Design_Oligos->Anneal_Oligos Ligation Ligate Anneal_Oligos->Ligation Digest_Vector Digest Vector Digest_Vector->Ligation Transformation Transform E. coli Ligation->Transformation Sequencing Sanger Sequencing Transformation->Sequencing

Caption: Workflow for sgRNA design and cloning.

Protocol 2: CRISPRi-mediated Knockdown of inhA in Mycobacterium tuberculosis

This protocol describes the steps to generate an inhA knockdown strain of M. tuberculosis using a tetracycline-inducible CRISPRi system.[6][8][9]

2.1. Preparation of Electrocompetent Mycobacteria:

  • Grow M. tuberculosis expressing the dCas9 protein (e.g., from an integrating plasmid) to mid-log phase (OD600 of 0.6-0.8) in 7H9 medium supplemented with OADC and appropriate antibiotics.

  • Wash the cells multiple times with ice-cold 10% glycerol (B35011).

  • Resuspend the final cell pellet in a small volume of 10% glycerol to create a concentrated stock of electrocompetent cells.

2.2. Electroporation:

  • Thaw an aliquot of electrocompetent cells on ice.

  • Add 1-2 µg of the verified sgRNA expression plasmid targeting inhA.

  • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (2 mm gap).

  • Electroporate using optimized settings (e.g., 2.5 kV, 25 µF, 1000 Ω).[10][11]

  • Immediately add 1 ml of 7H9/OADC recovery medium and incubate for 24 hours at 37°C.

2.3. Selection and Induction:

  • Plate the recovered cells on 7H10 agar (B569324) plates containing the appropriate antibiotics for both the dCas9 and sgRNA plasmids.

  • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

  • To induce gene knockdown, grow the resulting strain in 7H9/OADC medium with the required antibiotics and anhydrotetracycline (B590944) (aTc) at a final concentration of 100-200 ng/ml.[6][8][9] aTc should be added every 24-48 hours to maintain induction.[8][9]

2.4. Verification of Knockdown:

  • Harvest RNA from both induced and uninduced cultures.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of inhA.[8]

  • Use a housekeeping gene (e.g., sigA) for normalization.

  • A significant reduction in inhA mRNA levels in the induced sample compared to the uninduced control confirms successful knockdown.

Protocol 3: Assessing the Phenotypic Consequences of inhA Knockdown and this compound Treatment

This protocol details methods to compare the effects of genetic knockdown of inhA with the chemical inhibition by this compound.

3.1. Growth Curve Analysis:

  • In a 96-well plate, inoculate the inhA knockdown strain (with and without aTc induction) and wild-type M. tuberculosis at a low initial OD600.

  • For the wild-type strain, include wells with varying concentrations of this compound.

  • Incubate the plate at 37°C and measure the OD600 at regular intervals to monitor growth.

  • Compare the growth inhibition caused by inhA knockdown to that caused by this compound treatment.

3.2. Minimum Inhibitory Concentration (MIC) Determination:

  • Perform a standard broth microdilution assay to determine the MIC of this compound against the wild-type and the uninduced inhA knockdown strain.[12]

  • This will establish the baseline susceptibility.

  • To assess the effect of partial inhA silencing on this compound susceptibility, the MIC can be determined in the presence of sub-inhibitory concentrations of aTc.

3.3. Macrophage Infection Assay:

  • Infect a macrophage cell line (e.g., J774.A1) with the inhA knockdown strain and the wild-type strain.[9]

  • After phagocytosis, treat the infected macrophages with aTc to induce inhA knockdown in the intracellular bacteria.

  • In a parallel experiment, treat wild-type infected macrophages with this compound.

  • At various time points, lyse the macrophages and plate the bacteria on 7H10 agar to determine the intracellular bacterial load (CFU).[9]

  • Compare the ability of inhA knockdown and this compound treatment to control intracellular mycobacterial growth.

Experiment_Workflow Experimental Workflow for Target Validation cluster_strain Strain Generation cluster_validation Validation cluster_phenotype Phenotypic Analysis Generate_Strain Generate inhA Knockdown Strain Verify_Knockdown Verify Knockdown (qRT-PCR) Generate_Strain->Verify_Knockdown Growth_Curve Growth Curve Analysis Verify_Knockdown->Growth_Curve MIC_Assay MIC Determination Verify_Knockdown->MIC_Assay Macrophage_Assay Macrophage Infection Assay Verify_Knockdown->Macrophage_Assay

Caption: Experimental workflow for target validation.

Conclusion

The integration of CRISPRi technology provides a robust platform for dissecting the mechanism of action of novel anti-mycobacterial compounds like this compound. By specifically silencing the expression of the putative target, InhA, researchers can validate its role in drug efficacy and explore the downstream physiological consequences. These protocols offer a comprehensive guide for utilizing CRISPR-Cas9 to advance our understanding of drug-target interactions in Mycobacterium tuberculosis and to accelerate the development of new therapies to combat this global health threat.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of NITD-916

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of NITD-916, a potent enoyl-ACP reductase (InhA) inhibitor. The following information is designed to troubleshoot common experimental issues and provide clear protocols for working with this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a 4-hydroxy-2-pyridone derivative that directly inhibits the mycobacterial enoyl-ACP reductase, InhA, a key enzyme in mycolic acid synthesis.[1][2] It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium abscessus.[1] However, this compound is a highly lipophilic compound with limited aqueous solubility, which can pose significant challenges for in vitro assays and in vivo formulation development.[1][3]

Q2: What is the known solubility of this compound in common laboratory solvents?

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer for an in vitro assay. What should I do?

A3: This is a common phenomenon known as "crashing out." Several strategies can be employed to prevent this. First, ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally below 1%) to minimize solvent-induced artifacts and cytotoxicity. You can also try adding the DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid dispersion. If precipitation persists, consider using a co-solvent system or incorporating solubility-enhancing excipients like cyclodextrins or surfactants.

Q4: Are there alternative solvents to DMSO for this compound?

A4: While DMSO is the most common primary solvent for lipophilic compounds, other options can be explored if DMSO is incompatible with your experimental setup. These include ethanol, methanol, or dimethylformamide (DMF). However, the solubility of this compound in these solvents must be determined empirically, and their potential effects on the assay should be carefully evaluated with appropriate vehicle controls.

Q5: How can I prepare this compound for oral administration in animal studies?

A5: For in vivo studies in mice, this compound has been administered orally.[2] Given its low aqueous solubility, a suspension is a common formulation strategy for oral delivery of lipophilic compounds. This typically involves suspending the micronized compound in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a surfactant to ensure homogeneity and improve wettability.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in aqueous buffer. High lipophilicity and crystalline structure of the compound.1. Use an organic stock solution: Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mg/mL). 2. Gentle heating: Briefly warm the solution in a 37°C water bath. 3. Sonication: Use a bath sonicator to aid dissolution.
Precipitation occurs upon dilution of DMSO stock into aqueous medium. The compound is supersaturated in the aqueous environment.1. Optimize final DMSO concentration: Keep the final DMSO concentration below 1%. 2. Rapid mixing: Add the DMSO stock dropwise to the pre-warmed, vortexing aqueous medium. 3. Use co-solvents: A mixture of solvents may improve solubility. 4. Incorporate excipients: Consider using cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).
Inconsistent results in in vitro assays. Compound aggregation or precipitation leading to variable effective concentrations.1. Visually inspect solutions: Check for any visible precipitate or turbidity before use. 2. Prepare fresh dilutions: Make final dilutions immediately before use. 3. Include robust controls: Always use a vehicle control with the same final solvent concentration.
Difficulty in preparing a homogenous oral suspension for in vivo studies. Poor wettability and particle agglomeration of the compound.1. Particle size reduction: Use micronized this compound powder if available. 2. Use of wetting agents: Incorporate a surfactant (e.g., Tween® 80) in the formulation. 3. Use of suspending agents: Add a viscosity-enhancing agent (e.g., methylcellulose) to prevent settling. 4. Homogenization: Use a mechanical homogenizer to ensure uniform particle distribution.

Quantitative Data Summary

Parameter Value Solvent/Medium Reference
Solubility 10 mg/mLDimethyl sulfoxide (B87167) (DMSO)[3]
Molecular Weight 311.42 g/mol N/A
In Vivo Oral Dose (Mice) 100 mg/kgNot specified, likely a suspension[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Accurately weigh the required amount of this compound powder.

  • Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight = 311.42 g/mol ).

  • Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder in a sterile vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Oral Suspension of this compound for Animal Studies (Example)

This is a general protocol that should be optimized for your specific needs.

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween® 80 in sterile water.

  • Weighing this compound: Accurately weigh the required amount of micronized this compound powder for the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).

  • Wetting the Powder: In a glass mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This helps to ensure the powder is properly wetted.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously triturating with a pestle to form a uniform suspension.

  • Homogenization: Transfer the suspension to a suitable container and homogenize using a mechanical homogenizer to ensure a uniform particle size distribution.

  • Storage and Use: Store the suspension at 4°C and protected from light. Shake vigorously before each administration to ensure homogeneity.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Assay Preparation cluster_invivo In Vivo Suspension Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock into Buffer stock->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute assay Final Assay Solution dilute->assay weigh_micronized Weigh Micronized this compound wet_powder Wet Powder with Vehicle weigh_micronized->wet_powder prepare_vehicle Prepare Vehicle (e.g., 0.5% MC, 0.1% Tween 80) prepare_vehicle->wet_powder suspend Gradually Add Vehicle & Triturate wet_powder->suspend homogenize Homogenize suspend->homogenize suspension Oral Suspension homogenize->suspension

Caption: Experimental workflow for preparing this compound solutions and suspensions.

troubleshooting_logic start Issue: this compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso add_dropwise Was DMSO stock added dropwise to vortexing buffer? check_dmso->add_dropwise Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No use_excipients Consider using solubility enhancers (e.g., cyclodextrins, surfactants) add_dropwise->use_excipients Yes improve_mixing Improve mixing technique (pre-warm buffer, vortexing) add_dropwise->improve_mixing No end_success Solution Stable use_excipients->end_success end_persist Precipitation Persists use_excipients->end_persist reduce_dmso->end_success improve_mixing->end_success

Caption: Troubleshooting logic for this compound precipitation issues.

inhA_pathway FASII Fatty Acid Synthase II (FAS-II) InhA Enoyl-ACP Reductase (InhA) FASII->InhA Elongation of fatty acids Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation NITD916 This compound NITD916->InhA Inhibition

Caption: Simplified signaling pathway showing this compound inhibition of InhA.

References

Troubleshooting NITD-916 inconsistent MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with NITD-916.

Troubleshooting Guide: Inconsistent MIC Results for this compound

This guide addresses specific issues that can lead to variability in this compound MIC assays.

Question: Why are my this compound MIC values highly variable between experiments?

Answer:

Inconsistent MIC results for this compound are a common challenge and can stem from several factors, the most critical being the choice of culture medium. Due to its hydrophobic nature, this compound's bioavailability can be significantly affected by the assay conditions.

Potential Cause 1: Broth Medium Composition

The composition of the growth medium is a primary determinant of this compound's activity. The presence of lipids and proteins can sequester the compound, reducing its effective concentration.

  • Evidence: Studies have shown that the MIC of this compound is significantly lower in Cation-Adjusted Mueller-Hinton Broth (CaMHB) compared to more complex media like Middlebrook 7H9 or Sauton's medium, especially when supplemented with Oleic Acid-Albumin-Dextrose-Catalase (OADC).[1][2] For instance, against Mycobacterium fortuitum, the MIC was 0.04 µg/mL in CaMHB, but rose to 0.31 µg/mL in 7H9 with OADC.[1][2]

  • Solution:

    • Standardize Your Medium: For maximum consistency and to measure the highest potency, use CaMHB.

    • Acknowledge Medium Effects: If using 7H9 or other complex media is necessary for bacterial growth, be aware that MIC values will likely be higher and more variable. Document the exact medium and supplements used in all experiments.

    • Consider Surfactants: While Tween 80 is often used to prevent clumping of mycobacteria, be aware that it can also affect the activity of hydrophobic compounds.[3][4] Its impact on this compound should be validated with appropriate controls.

Potential Cause 2: Compound Solubility and Stability

This compound is a hydrophobic molecule, and improper handling can lead to precipitation or degradation.

  • Evidence: this compound is soluble in DMSO.[5] Stock solutions are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C.[5] As a 4-hydroxy-2-pyridone derivative, its stability can be influenced by factors like pH and exposure to light, although specific degradation kinetics for this compound are not extensively published.[6][7]

  • Solution:

    • Proper Stock Preparation: Prepare a high-concentration stock solution in 100% DMSO. Visually inspect for complete dissolution before preparing dilutions.

    • Avoid Precipitation: When diluting the DMSO stock into aqueous broth, add the stock solution to the broth with vigorous vortexing to minimize precipitation.

    • Fresh Dilutions: Prepare fresh working dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[5]

    • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[5]

Potential Cause 3: Inoculum Variability

The density of the bacterial inoculum is a critical parameter in any MIC assay.

  • Evidence: An inoculum size that is too high can overwhelm the antimicrobial agent, leading to falsely high MICs. Conversely, an inoculum that is too low can result in falsely low MICs. The standard recommended inoculum is approximately 5 x 10^5 CFU/mL.[8]

  • Solution:

    • Standardize Inoculum: Prepare the inoculum from a fresh, actively growing culture.

    • Verify Cell Density: Standardize the inoculum using spectrophotometry (e.g., OD600) and confirm the viable cell count (CFU/mL) by plating serial dilutions.

    • Consistent Timing: Use the prepared inoculum within a short, consistent timeframe (e.g., within 30 minutes) to avoid changes in bacterial density.[8]

Potential Cause 4: Spontaneous Resistance

Mutations in the drug's target can lead to resistant isolates, which may appear as sporadic high MIC values.

  • Evidence: Resistance to this compound can arise from single nucleotide polymorphisms in the inhA gene, the target of the compound.[1][9][10]

  • Solution:

    • Isolate and Retest: If a culture grows at high concentrations of this compound, isolate a colony from that well and re-determine its MIC to confirm resistance.

    • Sequence the Target: To confirm the mechanism of resistance, sequence the inhA gene of the resistant isolate to identify mutations.

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Action
High MIC Variability Medium composition (lipids, proteins)Standardize to CaMHB or document and control for the effects of complex media like 7H9 + OADC.
Unexpectedly High MICs Compound precipitationEnsure complete dissolution in DMSO. Add stock to broth with vigorous mixing. Visually inspect for precipitate.
Inoculum too highStandardize inoculum to ~5 x 10^5 CFU/mL and verify by plating.
Compound degradationPrepare fresh dilutions from properly stored, single-use aliquots of stock solution.
Unexpectedly Low MICs Inoculum too lowStandardize inoculum to ~5 x 10^5 CFU/mL and verify by plating.
Sporadic Growth at High Concentrations Emergence of resistant mutantsIsolate the growing colony, re-test its MIC, and consider sequencing the inhA gene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[5] By binding to InhA, this compound blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][5][9] This disruption of the cell wall leads to cell death.[5]

Q2: How should I prepare my this compound stock solution?

A2: this compound should be dissolved in 100% DMSO to create a stock solution (e.g., 10 mg/mL or a suitable high concentration).[5] Ensure the compound is fully dissolved. Aliquot the stock solution into single-use vials and store at -20°C for up to 3 months or -80°C for up to 6 months, protected from light.[5]

Q3: Which growth medium should I use for this compound MIC testing?

A3: For the most consistent and potent results, Cation-Adjusted Mueller-Hinton Broth (CaMHB) is recommended.[1][2] If your mycobacterial strain requires a richer medium like Middlebrook 7H9 with OADC, be aware that the MIC values will likely be higher and potentially more variable due to interactions between this compound and media components.[1][2][11]

Q4: What are the expected MIC ranges for this compound?

A4: The MIC of this compound is species- and strain-dependent. However, reported values can provide a baseline.

OrganismMediumReported MIC Range (µg/mL)
Mycobacterium fortuitumCaMHB0.04
Mycobacterium fortuitum7H9 + OADC0.16 - 0.31
Mycobacterium abscessus7H9 Broth0.032 - 4
Multi-drug Resistant M. tuberculosisNot Specified0.014 - 0.055 (0.04 to 0.16 µM)

Note: MIC values can be reported in µg/mL or µM. Always check the units and perform necessary conversions.

Q5: What is the signaling pathway inhibited by this compound?

A5: this compound does not target a signaling pathway in the traditional sense. Instead, it directly inhibits a key enzyme, InhA, in the mycolic acid biosynthesis pathway (part of the Fatty Acid Synthesis II system). This pathway is crucial for the structural integrity of the mycobacterial cell wall.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI and EUCAST guidelines and is adapted for testing this compound.[8][12][13]

  • Preparation of this compound Dilutions: a. Thaw a single-use aliquot of this compound in DMSO stock solution. b. Prepare an intermediate dilution of this compound in the chosen sterile broth (e.g., CaMHB). This should be 2x the highest final concentration to be tested. c. In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 11 of a single row. d. Add 200 µL of the 2x highest concentration of this compound to well 1. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the no-drug growth control. Well 12 will contain 100 µL of uninoculated broth as a sterility control.

  • Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies and inoculate into the chosen broth. b. Incubate the culture until it reaches the mid-logarithmic phase of growth. c. Adjust the bacterial suspension to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension).

  • Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to wells 1 through 11, resulting in a final volume of 200 µL per well. The final this compound concentrations will now be 1x. b. Seal the plate (e.g., with an adhesive film) to prevent evaporation. c. Incubate the plate at the appropriate temperature (e.g., 30°C for M. fortuitum or 37°C for M. tuberculosis) for the required duration (e.g., 3-7 days for mycobacteria).

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. b. Check the sterility control (well 12) for any contamination and the growth control (well 11) for adequate bacterial growth.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound MICs start Inconsistent MIC Results Observed check_medium 1. Review Broth Medium Is it consistent across experiments? start->check_medium check_compound 2. Review Compound Handling Proper stock prep & dilution? check_medium->check_compound Yes sol_medium Action: Standardize to CaMHB. If using 7H9+OADC, note expected higher MICs. check_medium->sol_medium No check_inoculum 3. Review Inoculum Prep Standardized to ~5e5 CFU/mL? check_compound->check_inoculum Yes sol_compound Action: Prepare fresh dilutions. Add stock to broth with vortexing. Visually inspect for precipitation. check_compound->sol_compound No check_resistance 4. Consider Resistance Sporadic growth at high conc.? check_inoculum->check_resistance Yes sol_inoculum Action: Verify OD and plate counts. Use inoculum promptly. check_inoculum->sol_inoculum No sol_resistance Action: Isolate colony from growth well. Re-test MIC. Sequence inhA gene. check_resistance->sol_resistance Yes end_node Consistent MICs Achieved check_resistance->end_node No sol_medium->check_compound sol_compound->check_inoculum sol_inoculum->check_resistance sol_resistance->end_node

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

Mechanism_of_Action This compound Mechanism of Action cluster_fas2 Mycolic Acid Biosynthesis (FAS-II System) Acyl_Carrier_Protein Acyl-ACP InhA InhA (Enoyl-ACP Reductase) Acyl_Carrier_Protein->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids ...further elongation steps Cell_Wall Mycobacterial Cell Wall (Mycolyl-Arabinogalactan-Peptidoglycan) Mycolic_Acids->Cell_Wall Incorporated into NITD916 This compound NITD916->InhA Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: this compound inhibits the InhA enzyme, blocking mycolic acid synthesis.

References

Technical Support Center: Understanding the Impact of Broth Media on NITD-916 MIC Values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with NITD-916. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols related to determining the Minimum Inhibitory Concentration (MIC) of this compound, with a specific focus on the influence of different broth media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-ACP reductase, InhA.[1][2][3] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] this compound forms a ternary complex with InhA and its cofactor NADH, blocking the active site and inhibiting mycolic acid production, ultimately leading to cell death.[2] Unlike isoniazid (B1672263) (INH), which is a prodrug that requires activation, this compound targets InhA directly.[4]

Q2: Why do my this compound MIC values vary when I use different broth media?

A2: Minimum Inhibitory Concentration (MIC) values can be significantly influenced by the composition of the culture medium.[5] Key factors include:

  • Nutrient availability: Different media contain varying types and concentrations of nutrients which can affect the growth rate and metabolic state of the bacteria, thereby altering their susceptibility to an antimicrobial agent.

  • Presence of interfering substances: Some media components may interact with the compound being tested. For example, studies have shown that the MICs of this compound for M. abscessus were lower in Middlebrook 7H9 broth than in Cation-Adjusted Mueller-Hinton Broth (CaMHB).[4] This difference was negated when the medium was supplemented with oleic acid-albumin-dextrose-catalase (OADC).[4]

  • pH and Cation Concentration: The pH of the broth and the concentration of divalent cations (like Ca²⁺ and Mg²⁺) can affect the activity of some antimicrobial agents.

Q3: Which broth medium is recommended for testing this compound against Mycobacterium species?

A3: The choice of medium can depend on the specific Mycobacterium species being tested. For Mycobacterium fortuitum, MIC values have been determined in Cation-Adjusted Mueller-Hinton Broth (CaMHB), Middlebrook 7H9 broth supplemented with OADC (7H9OADC), and Sauton's medium with OADC.[6] For Mycobacterium abscessus, both CaMHB and Middlebrook 7H9 have been used.[4] It is crucial to follow standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency and comparability of results.[6][7]

Q4: What are the expected MIC ranges for this compound against different mycobacteria?

A4: The MIC of this compound is highly dependent on the species and the broth medium used. Refer to the data table below for specific examples. It is important to establish baseline MIC values in your own laboratory setting using appropriate quality control strains.

Data Presentation: this compound MIC Values in Various Broth Media

OrganismBroth MediumMIC (µg/mL)Reference
Mycobacterium fortuitum ATCC 6841Cation-Adjusted Mueller-Hinton Broth (CaMHB)0.04[6]
Mycobacterium fortuitum ATCC 6841Middlebrook 7H9 with OADC (7H9OADC)0.31[6]
Mycobacterium fortuitum ATCC 6841Sauton's Medium with OADC0.16[6]
Mycobacterium abscessus (S and R isolates)Middlebrook 7H9 BrothLower MICs[4]
Mycobacterium abscessus (S and R isolates)Cation-Adjusted Mueller-Hinton Broth (CaMHB)Higher MICs[4]
Mycobacterium abscessus (S and R isolates)Middlebrook 7H9 Broth with OADCSimilar to CaMHB[4]
Mycobacterium tuberculosisNot SpecifiedMIC₅₀ of 50 nM (approx. 0.015 µg/mL)[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC results for the same strain and medium 1. Inoculum density is not standardized. 2. Variation in incubation time or temperature. 3. Contamination of cultures. 4. Improper serial dilution of this compound.1. Standardize inoculum to a 0.5 McFarland standard.[7][8] 2. Ensure consistent incubation conditions as per protocol. 3. Perform sterility checks on media and reagents.[7] 4. Use calibrated pipettes and fresh stock solutions for each experiment.
No bacterial growth in the positive control well 1. Inoculum was not viable or was not added. 2. Broth medium was not prepared correctly.1. Verify the viability of the bacterial culture before starting the assay. Ensure inoculum is added to the growth control well.[7] 2. Double-check the media preparation steps and ensure all components were added.
Higher than expected MIC values 1. The specific broth medium used antagonizes this compound activity. 2. Inoculum density was too high. 3. The this compound stock solution has degraded.1. Test a different recommended medium (e.g., switch from CaMHB to 7H9).[4][6] 2. Re-standardize the inoculum preparation procedure. 3. Prepare a fresh stock solution of this compound and store it appropriately.
"Skipped" wells (growth at a higher concentration than a well showing no growth) 1. Pipetting error during serial dilution or inoculation. 2. Well-to-well contamination.1. Be meticulous with pipetting technique. Change pipette tips for each dilution. 2. Carefully inoculate wells to avoid splashing.

Visualizations

Mechanism of Action of this compound

NITD916_MOA cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) AcpM AcpM FabH FabH AcpM->FabH KasA_KasB KasA/KasB FabH->KasA_KasB MabA MabA KasA_KasB->MabA InhA InhA MabA->InhA HadAB_HadBC HadAB/HadBC InhA->HadAB_HadBC MycolicAcids Mycolic Acids HadAB_HadBC->MycolicAcids NITD916 This compound NITD916->InhA NADH NADH NADH->InhA

Caption: Inhibition of the mycolic acid pathway by this compound via direct targeting of InhA.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_media Prepare Broth Medium (e.g., CaMHB, 7H9) start->prep_media prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_compound->serial_dilute prep_media->serial_dilute inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate add_controls Add Controls (Growth and Sterility) serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (e.g., 37°C for 24-48h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for determining MIC values using the broth microdilution method.

Factors Influencing MIC Values

MIC_Factors cluster_media Broth Medium Composition cluster_experimental Experimental Conditions cluster_organism Microorganism Properties mic_value Observed MIC Value nutrient_content Nutrient Content nutrient_content->mic_value ph pH ph->mic_value cation_conc Cation Concentration cation_conc->mic_value inhibitors Presence of Inhibitors/ Antagonists inhibitors->mic_value inoculum_size Inoculum Size inoculum_size->mic_value incubation_time Incubation Time incubation_time->mic_value temperature Temperature temperature->mic_value endpoint_method Endpoint Reading Method (Visual vs. Spectrophotometric) endpoint_method->mic_value species Species/Strain species->mic_value growth_rate Growth Rate growth_rate->mic_value resistance Resistance Mechanisms resistance->mic_value

References

Technical Support Center: Addressing Off-Target Effects of NITD-916 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of NITD-916 in cellular models. As specific off-target interaction data for this compound in mammalian cells is not extensively published, this guide offers a framework for identifying and mitigating potential off-target effects based on established principles for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a 4-hydroxy-2-pyridone derivative developed as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA. Its primary mechanism of action is the disruption of mycolic acid biosynthesis, which is essential for the cell wall of Mycobacterium tuberculosis and other related species.

Q2: Why should I be concerned about off-target effects of this compound in my cellular model?

A2: While this compound is designed to be specific for a mycobacterial enzyme, its use in mammalian or other eukaryotic cellular models for toxicity testing, co-infection studies, or other research purposes necessitates an evaluation of potential off-target effects. Small molecule inhibitors can sometimes interact with structurally related host cell proteins, such as kinases or other enzymes, leading to unintended biological consequences. These off-target effects can confound experimental results, leading to misinterpretation of the compound's safety or efficacy.

Q3: What are the potential off-target candidates for a 4-hydroxy-2-pyridone compound like this compound in mammalian cells?

A3: The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry and has been associated with a range of biological activities, including anticancer and anti-inflammatory effects. Compounds with this scaffold have been reported to interact with various mammalian targets, including kinases and metalloenzymes. Therefore, it is prudent to consider that this compound could potentially interact with host cell kinases or other enzymes. Without specific experimental data, a broad screening approach is recommended to identify any such interactions.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Use of a structurally unrelated inhibitor: If another compound with a different chemical scaffold that targets the same primary pathway produces the same phenotype, it is more likely an on-target effect.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, closer to its IC50 for the primary target. Off-target effects often manifest at higher concentrations.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects but not the off-target effects.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended target within the cell and can also be used to identify novel off-target interactors.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.

Observed Issue Potential Cause Suggested Troubleshooting Steps
High cytotoxicity at concentrations expected to be non-toxic. Off-target inhibition of essential host cell kinases or other critical enzymes.1. Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 in your cell line. 2. Conduct a broad kinase screen (kinome profiling) to identify potential off-target kinases. 3. Investigate the activation of apoptosis or other cell death pathways via Western blot for markers like cleaved caspase-3.
Unexpected phenotypic changes unrelated to the known function of InhA. Modulation of an unknown signaling pathway due to an off-target interaction.1. Characterize the unexpected phenotype in detail using relevant cellular and molecular assays. 2. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) to identify signaling nodes that could lead to the observed phenotype. 3. Perform a phospho-proteomics screen to identify changes in global phosphorylation patterns upon this compound treatment.
Inconsistent results between different cell lines. Cell line-specific expression of off-target proteins.1. Confirm the expression levels of any identified off-target proteins in the different cell lines using Western blot or qPCR. 2. Test this compound in a panel of cell lines with known genetic backgrounds to correlate sensitivity with the expression of potential off-targets.
Discrepancy between in vitro enzymatic activity and cellular potency. Poor cell permeability, active efflux from the cell, or rapid metabolism of this compound. Off-target effects masking the intended cellular outcome.1. Assess the cell permeability of this compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if cellular potency is restored. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a method for assessing the effect of this compound on cell viability.[1][2][3][4]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Kinome Profiling

Kinome profiling is a high-throughput screening method to assess the selectivity of a compound against a large panel of kinases. This is typically performed as a service by specialized companies.

General Workflow:

  • Provide a sample of this compound at a specified concentration and quantity.

  • The service provider will screen the compound against their panel of recombinant kinases (typically >400 kinases).

  • The results are usually provided as percent inhibition at a single concentration or as Kd values.

  • Data is often visualized on a kinome tree to provide a clear representation of the selectivity profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and can be adapted to identify off-target binders.[5][6][7][8]

Materials:

  • Cultured cells

  • This compound

  • PBS and lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (SDS-PAGE gels, transfer membranes, antibodies)

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blot using an antibody against the protein of interest.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
A549Human Lung Carcinoma> 100
HepG2Human Liver Carcinoma75.3
HEK293Human Embryonic Kidney> 100
THP-1Human Monocytic88.1

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Kinome Profiling Results for this compound (at 10 µM)

Kinase% Inhibition
InhA (Mycobacterium) 95%
MAPK1 (ERK2)5%
CDK28%
SRC12%
Hypothetical Off-Target Kinase 1 78%
Hypothetical Off-Target Kinase 2 65%

This table presents hypothetical data for illustrative purposes. A comprehensive kinome scan would include over 400 kinases.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_validation Validation cluster_conclusion Conclusion unexpected_phenotype Unexpected Phenotype Observed with this compound cytotoxicity Dose-Response Cytotoxicity Assay unexpected_phenotype->cytotoxicity kinome_scan Kinome Profiling unexpected_phenotype->kinome_scan cetsa Cellular Thermal Shift Assay (CETSA) unexpected_phenotype->cetsa western_blot Western Blot for Pathway Modulation kinome_scan->western_blot cetsa->western_blot rescue_experiment Rescue Experiment western_blot->rescue_experiment conclusion On-Target vs. Off-Target Effect Determined rescue_experiment->conclusion

Caption: Experimental workflow for investigating off-target effects.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects receptor Receptor adaptor Adaptor Protein receptor->adaptor off_target_kinase Potential Off-Target Kinase adaptor->off_target_kinase downstream_kinase Downstream Kinase off_target_kinase->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Unexpected Cellular Response transcription_factor->cellular_response NITD916 This compound NITD916->off_target_kinase Inhibition

Caption: Hypothetical signaling pathway affected by an off-target kinase.

troubleshooting_logic start Unexpected Result with this compound check_concentration Is the concentration well above the expected IC50 for the primary target? start->check_concentration check_controls Are all experimental controls behaving as expected? check_concentration->check_controls No likely_off_target High Likelihood of Off-Target Effect check_concentration->likely_off_target Yes investigate_on_target Investigate On-Target Pathway Dysregulation check_controls->investigate_on_target Yes troubleshoot_assay Troubleshoot Experimental Assay and Reagents check_controls->troubleshoot_assay No

Caption: Logical flowchart for troubleshooting unexpected results.

References

Technical Support Center: Optimizing NITD-916 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of NITD-916 in in vivo animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are major constituents of the mycobacterial cell wall, providing a crucial protective barrier. By directly binding to the InhA enzyme, this compound blocks the synthesis of mycolic acids, leading to the disruption of the cell wall integrity and ultimately inhibiting mycobacterial growth.[1][2] This direct inhibition mechanism does not require metabolic activation, unlike the frontline anti-tuberculosis drug isoniazid, which also targets InhA but as a prodrug.[3]

Q2: What is a recommended starting dosage for this compound in mouse studies?

A2: Based on published literature, a common oral dosage of this compound used in mouse models of Mycobacterium abscessus and Mycobacterium tuberculosis infection is 100 mg/kg, administered daily.[2][3] This dosage has been shown to significantly reduce the bacterial load in the lungs of infected mice.[3] However, the optimal dosage may vary depending on the specific animal model, the mycobacterial species and strain being studied, and the experimental endpoints. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q3: What are the known pharmacokinetic properties of this compound in mice?

Q4: Are there any known safety or toxicity concerns with this compound in animal studies?

A4: While specific preclinical toxicology and safety pharmacology data for this compound are not extensively detailed in publicly available literature, a study on a similar direct InhA inhibitor, GSK138, indicated a clean in vitro safety profile with no observed effects on cell health at concentrations up to 200 µM.[4] Research on this compound has also indicated no mutagenic or cardiotoxicity potential and good pharmacological properties.[1] As with any experimental compound, it is crucial to closely monitor animals for any signs of adverse effects during in vivo studies. This should include regular observation of animal behavior, body weight, and food and water intake.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound for oral administration. What vehicle should I use?

A1: this compound is known to have low solubility and is lipophilic.[3] While specific vehicle formulations used in published studies are not always detailed, a common starting point for poorly soluble compounds is the use of a suspension. A frequently used vehicle for oral gavage in preclinical studies is 0.5% (w/v) carboxymethylcellulose (CMC) in water. For compounds that are difficult to suspend, the addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can aid in creating a more uniform suspension. It is critical to ensure the suspension is homogenous before each administration by vortexing or stirring.

Q2: My animals are showing signs of distress after oral gavage. What could be the cause and how can I prevent it?

A2: Distress after oral gavage can be due to several factors, including improper technique, incorrect gavage needle size, or irritation from the vehicle or compound. Ensure that personnel are properly trained in the oral gavage technique. The gavage needle should be the correct size for the animal (typically 20-22 gauge for mice) and should have a ball tip to prevent esophageal injury. The volume administered should not exceed 10 mL/kg for mice. If the formulation is suspected to be an irritant, consider alternative vehicles or a lower concentration. For a detailed guide on the oral gavage procedure, please refer to the Experimental Protocols section.

Q3: The in vivo efficacy of this compound in my lung infection model is lower than expected based on published data. What could be the reason?

A3: As mentioned in the FAQs, this compound has been reported to have inefficient distribution to the lungs.[3] This could be a primary reason for lower-than-expected efficacy in a pulmonary infection model. To address this, researchers have explored a prodrug approach, such as NITD-113, which is converted to this compound in vivo and has shown improved pulmonary distribution.[3] If you are consistently observing low efficacy, you may need to consider higher doses (with careful monitoring for toxicity), alternative routes of administration if feasible, or exploring a prodrug strategy. Additionally, ensure your formulation and administration technique are optimized to maximize bioavailability.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of M. abscessus Lung Infection

Treatment GroupDosage (mg/kg, p.o., daily for 14 days)Reduction in Lung Bacterial Load (log10 CFUs)Reference
This compound1005.6[3]
Rifabutin (RFB)100Comparable to this compound[3]
Clarithromycin (CLR)200< 3.0[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosage (mg/kg, p.o.)Reference
Oral Bioavailability66%25[3]
Peak Serum Concentration (Cmax)39.23 µM25[3]
Time to Peak Concentration (Tmax)Not Reported--
Elimination Half-life (t½)Not Reported--

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Mice

This protocol provides a standardized procedure for the oral administration of this compound to mice using a gavage needle.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v CMC in sterile water)

  • Sterile syringes (1 mL)

  • 20-22 gauge ball-tipped oral gavage needles

  • Balance for weighing mice

  • Vortex mixer

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired volume of the vehicle solution.

    • Add the this compound powder to the vehicle and vortex thoroughly to create a homogenous suspension. Ensure the suspension is continuously mixed or vortexed again immediately before drawing each dose.

  • Animal Preparation and Dosing Calculation:

    • Weigh each mouse accurately on the day of dosing.

    • Calculate the required volume of the this compound suspension for each mouse based on its body weight and the target dose (e.g., 100 mg/kg). The maximum recommended gavage volume for a mouse is 10 mL/kg.

  • Administration:

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Insert the gavage needle into the mouse's mouth, slightly to one side of the incisors, and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw the needle and try again.

    • Once the needle is correctly positioned in the esophagus, slowly and steadily administer the dose.

    • Gently withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for at least 15-30 minutes for any immediate signs of distress, such as gasping, choking, or fluid coming from the nose.

    • Continue to monitor the animals daily for any changes in behavior, appearance, or body weight.

Mandatory Visualizations

Mycolic_Acid_Synthesis_Inhibition cluster_fas Fatty Acid Synthase-II (FAS-II) Pathway AcpM AcpM FabD FabD AcpM->FabD Malonylation FabH FabH FabD->FabH KasA_KasB KasA/KasB FabH->KasA_KasB Condensation MabA MabA KasA_KasB->MabA Reduction HadABC hadABC MabA->HadABC Dehydration InhA InhA InhA->KasA_KasB Elongation Cycle Pks13 Pks13 InhA->Pks13 Meromycolate Chain HadABC->InhA Reduction Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation NITD_916 This compound NITD_916->InhA Direct Inhibition

Caption: Mechanism of action of this compound in inhibiting mycolic acid synthesis.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Suspension Dose_Calc Weigh Mice & Calculate Dose Formulation->Dose_Calc Restraint Restrain Mouse Dose_Calc->Restraint Gavage Oral Gavage Restraint->Gavage Monitor_Immediate Immediate Monitoring (15-30 min) Gavage->Monitor_Immediate Monitor_Daily Daily Monitoring Monitor_Immediate->Monitor_Daily Endpoint Endpoint Analysis Monitor_Daily->Endpoint

Caption: Experimental workflow for in vivo studies with this compound.

References

How to interpret unexpected results in NITD-916 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NITD-916 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA.[1][2][3] InhA is a crucial enzyme in the fatty acid elongation system (FAS-II) responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][4] By forming a ternary complex with InhA and NADH, this compound blocks the substrate-binding pocket, inhibiting mycolic acid synthesis and leading to bacterial cell death.[3] Unlike isoniazid (B1672263) (INH), which is a prodrug that requires activation, this compound directly targets InhA.[2]

Q2: What is the expected efficacy of this compound in vitro?

A2: this compound has demonstrated potent in vitro activity against various mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) like Mycobacterium abscessus and Mycobacterium fortuitum.[2][4][5] The minimal inhibitory concentrations (MICs) are typically in the low microgram per milliliter range and can vary depending on the specific strain and culture medium used.[4][6] For instance, against M. fortuitum, the MIC was reported to be as low as 0.04 μg/mL in cation-adjusted Mueller-Hinton broth (CaMHB).[4][6]

Q3: Is this compound expected to be active against isoniazid-resistant strains?

A3: Yes, this compound is expected to be active against isoniazid-resistant M. tuberculosis strains.[2] This is because isoniazid is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, and resistance often arises from mutations in the katG gene. This compound, however, does not require this activation and directly inhibits the common target, InhA.[2]

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values or Apparent Lack of Efficacy in vitro

If you observe higher than expected Minimum Inhibitory Concentration (MIC) values or a general lack of efficacy in your in vitro experiments, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (e.g., -80°C for long-term, -20°C for short-term).[3] Avoid repeated freeze-thaw cycles by preparing aliquots. Use a fresh aliquot for each experiment.
Inappropriate Culture Medium The MIC of this compound can be influenced by the culture medium. For example, MIC values for M. fortuitum were found to be lower in CaMHB compared to 7H9OADC or Sauton's medium.[4][6] Ensure you are using the recommended medium for your specific mycobacterial strain and consider testing in alternative media if results are unexpected.
High Bacterial Inoculum An excessively high starting inoculum can lead to artificially high MIC values. Standardize your inoculum preparation and ensure it is within the recommended range for MIC testing.
Development of Resistance Resistance to this compound can arise from mutations in the inhA gene, particularly at or near the active site.[1][6] A common mutation conferring high resistance is a G96S substitution in InhA.[6][7] If you are culturing the bacteria for extended periods with the compound, consider sequencing the inhA gene of the less susceptible isolates to check for resistance mutations.
Issue 2: Discrepancy Between In Vitro and In Vivo Results

It is not uncommon to observe a disconnect between promising in vitro data and the outcomes of in vivo experiments. If this compound shows potent activity in culture but less efficacy in an animal model, here are some factors to investigate.

Potential Cause Troubleshooting Steps
Poor Bioavailability or Pharmacokinetics While this compound has shown good oral bioavailability, its distribution to specific tissues, such as the lungs, might be inefficient.[2][8] Review the formulation and administration route. The use of a specific vehicle like MicroEmulsion Pre-Concentrate (MEPC) has been noted in literature.[8] Consider pharmacokinetic studies to measure compound concentration in the target tissue.
Timing of Treatment Initiation The timing of drug administration relative to the establishment of infection can significantly impact efficacy. In some infectious disease models, treatment initiated shortly after the onset of symptoms or infection is more effective.[9][10][11] Ensure your treatment protocol aligns with the intended therapeutic window.
Animal Model Specifics The choice of animal model and the specific strain of mycobacteria can influence the outcome. For instance, this compound has been shown to be effective in both mouse and zebrafish models of mycobacterial infection.[2][5][7] Ensure the infection model is well-established and that the bacterial burden is quantifiable.
Host Immune Response The in vivo environment involves a complex interplay between the drug, the pathogen, and the host immune system. The efficacy of an antimicrobial can be influenced by the host's immune status. Consider if the immune status of your animal model (e.g., immunocompromised) is appropriate for the question being addressed.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from descriptions of determining the MIC of this compound against mycobacteria.[2]

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium (e.g., CaMHB).

  • Inoculum Preparation: Grow the mycobacterial strain to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard) and then dilute to the final required inoculum density.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive control (bacteria, no drug) and negative control (broth only) wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific mycobacterial species for the required duration.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Intracellular Growth Inhibition Assay in Macrophages

This protocol outlines the steps to assess the activity of this compound against mycobacteria residing within macrophages.[4][12]

  • Cell Seeding: Seed macrophages (e.g., THP-1 derived macrophages) in a multi-well plate and allow them to adhere.

  • Infection: Infect the macrophage monolayer with the mycobacterial strain at a specific multiplicity of infection (MOI). Incubate to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with a suitable buffer and treat with an antibiotic like amikacin (B45834) for a short period to kill any remaining extracellular bacteria.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).

  • Quantification of Intracellular Bacteria: At each time point, lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFUs).

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Mycobacterial Strains

Mycobacterial SpeciesStrain(s)MIC Range (mg/L)Reference(s)
M. abscessus194 clinical isolates0.032 - 4[2]
M. abscessusReference StrainsMIC₅₀: 0.125, MIC₉₀: 1[2][8]
M. fortuitumATCC 68410.04 (in CaMHB)[4][6]
M. fortuitumClinical IsolatesVaries[5]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of M. abscessus Infection

Treatment GroupDosageBacterial Load Reduction (log₁₀ CFUs)Reference(s)
This compound100 mg/kg5.6[2][8]
Clarithromycin (CLR)200 mg/kg< 3.0[2][8]
Rifabutin (RFB)100 mg/kgComparable to this compound[2]

Visualizations

NITD_916_Mechanism_of_Action Mechanism of Action of this compound cluster_fasii Fatty Acid Synthase II (FAS-II) Pathway Acyl_Carrier_Protein Acyl Carrier Protein InhA InhA (Enoyl-ACP Reductase) Acyl_Carrier_Protein->InhA Substrate Elongated_Fatty_Acid Elongated Fatty Acid InhA->Elongated_Fatty_Acid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Elongated_Fatty_Acid->Mycolic_Acid_Synthesis NITD_916 This compound NITD_916->InhA Inhibits Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall Cell_Death Bacterial Cell Death Mycobacterial_Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected In Vitro Results Start Unexpected Result: High MIC / Low Efficacy Check_Compound Verify Compound Integrity (Storage, Aliquots) Start->Check_Compound Check_Protocol Review Experimental Protocol (Medium, Inoculum) Check_Compound->Check_Protocol Compound OK Result_Expected Results Align with Expectations Check_Compound->Result_Expected Issue Found & Corrected Check_Resistance Investigate Potential Resistance Check_Protocol->Check_Resistance Protocol OK Check_Protocol->Result_Expected Issue Found & Corrected Sequence_InhA Sequence inhA Gene Check_Resistance->Sequence_InhA Suspect Resistance Sequence_InhA->Result_Expected No Mutation Result_Unexpected Resistance Confirmed Sequence_InhA->Result_Unexpected Mutation Found

References

Common pitfalls in NITD-916 research and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with NITD-916, this technical support center provides troubleshooting guidance and frequently asked questions to navigate common pitfalls in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.[1][2] It functions by forming a ternary complex with the NADH-bound InhA, blocking the substrate-binding pocket and thereby inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[1][2] This direct inhibition mechanism circumvents the need for prodrug activation by KatG, which is a common mechanism of resistance to isoniazid.

NITD916_Mechanism cluster_InhA InhA Enzyme cluster_Inhibition Inhibition Pathway cluster_Outcome Cellular Effect InhA InhA Ternary_Complex InhA-NADH-NITD-916 Ternary Complex InhA->Ternary_Complex NADH NADH NADH->Ternary_Complex Substrate Fatty Acyl Substrate Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis Substrate->Mycolic_Acid_Synthesis Required for NITD916 This compound NITD916->Ternary_Complex Binds to Ternary_Complex->Mycolic_Acid_Synthesis Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Q2: I'm observing precipitation of this compound in my aqueous buffers during in vitro assays. How can I improve its solubility?

A2: this compound is a highly lipophilic compound with poor aqueous solubility. To avoid precipitation, it is crucial to follow a specific solubilization protocol.

  • Recommended Solvent: The preferred solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1]

  • Stock Solution Preparation:

    • Use newly opened, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can negatively impact solubility.[1]

    • Weigh the desired amount of this compound and add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 10-20 mg/mL).

    • To aid dissolution, utilize ultrasonication and gentle warming (up to 60°C).[1]

  • Working Dilutions: When preparing working dilutions in aqueous buffers, it is essential to perform serial dilutions and ensure vigorous mixing after each step to prevent the compound from crashing out of solution. Avoid making large dilution steps directly from a high-concentration DMSO stock into an aqueous buffer.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically <1%) to avoid solvent-induced artifacts.

Q3: How should I store my this compound stock solutions to maintain their stability?

A3: Proper storage is critical for maintaining the integrity of your this compound stock solutions.

  • Long-term Storage: For long-term storage, aliquot your stock solution into single-use vials and store them at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[1]

  • Short-term Storage: For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Issue 2: Emergence of Drug Resistance

Q4: My mycobacterial cultures are showing reduced susceptibility to this compound over time. How can I identify the mechanism of resistance?

A4: Resistance to this compound typically arises from mutations in the inhA gene.[3] To identify these mutations, you can perform the following steps:

  • Isolate Resistant Mutants: Culture the resistant mycobacterial strain on a solid medium (e.g., 7H10 agar (B569324) with OADC supplement) containing a selective concentration of this compound (e.g., 5-10x the MIC).

  • Genomic DNA Extraction: Extract genomic DNA from individual resistant colonies.

  • PCR Amplification of inhA: Amplify the inhA gene using specific primers.

  • Sanger Sequencing: Sequence the PCR product to identify any single nucleotide polymorphisms (SNPs) compared to the wild-type inhA sequence. A common resistance-conferring mutation is the G96S substitution.[4][5]

Resistance_Screening Start Resistant Mycobacterial Culture Isolate Isolate Resistant Colonies on this compound containing agar Start->Isolate gDNA_Extraction Genomic DNA Extraction Isolate->gDNA_Extraction PCR PCR Amplification of inhA gene gDNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis vs. Wild-Type Sequencing->Analysis Mutation_ID Identify Resistance- Conferring Mutations (e.g., G96S) Analysis->Mutation_ID

Caption: Workflow for identifying this compound resistance mutations.
Issue 3: Inconsistent In Vitro Activity

Q5: I am observing variability in the Minimum Inhibitory Concentration (MIC) of this compound against the same mycobacterial strain. What could be the cause?

A5: Several factors can contribute to variability in MIC values.

  • Medium Composition: The composition of the culture medium can significantly influence the apparent activity of this compound. For instance, MIC values can differ between cation-adjusted Mueller-Hinton Broth (CaMHB) and 7H9 broth supplemented with OADC.[4] It is crucial to use a consistent and well-defined medium for all experiments.

  • Inoculum Preparation: The density and growth phase of the bacterial inoculum are critical. Ensure that you use a standardized inoculum prepared from a culture in the exponential growth phase.

  • Assay Conditions: Adhere strictly to standardized protocols for MIC determination, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[4][6]

  • Prepare Mycobacterial Culture: Inoculate the desired mycobacterial strain in an appropriate liquid medium (e.g., CaMHB or 7H9 with OADC) and incubate until it reaches the exponential growth phase.

  • Standardize Inoculum: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the assay medium in a 96-well microtiter plate.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific mycobacterial species.

  • Read Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Cytotoxicity Assay in HepG2 Cells

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or resazurin (B115843) assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth). Previous studies have shown the CC50 of this compound in HepG2 cells to be greater than 20 µM.[1]

Quantitative Data

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

StrainResistance ProfileMIC50 (µM)IC50 (nM)Reference
H37RvWild-Type0.05570[1]
MDR StrainsMulti-drug resistant0.04 - 0.16-[1][7]

Table 2: In Vitro Activity of this compound against Non-Tuberculous Mycobacteria (NTM)

SpeciesStrainMIC (µg/mL)Reference
M. abscessusClinical Isolates (n=194)0.032 - 4[6]
M. fortuitumATCC 68410.04 (in CaMHB)[4]
M. fortuitumClinical Isolates (n=9)0.16 - 0.31[4]

Table 3: Activity of this compound against Resistant M. fortuitum Strains

StrainMutation in inhAMIC (µg/mL)Fold Increase in ResistanceReference
Parental (ATCC 6841)Wild-Type0.04-[4]
Resistant Mutant 1G96S5 - 10~128[4][5]
Resistant Mutant 2G96S5 - 10~128[4][5]

References

Technical Support Center: Enhancing the Bioavailability of NITD-916

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of NITD-916, a potent inhibitor of the mycobacterial enoyl-reductase InhA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly lipophilic 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2][3] It binds to the InhA enzyme in an NADH-dependent manner, blocking the substrate-binding pocket.[1][3][4] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[2] this compound is a promising anti-tuberculosis candidate, demonstrating potent activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis.[1]

Q2: What are the main challenges associated with the bioavailability of this compound?

The primary challenge in achieving adequate oral bioavailability for this compound is its low aqueous solubility.[1] Although it possesses high membrane permeability in vitro, its hydrophobic nature limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1] Studies have shown that a specialized formulation was necessary to achieve good oral bioavailability in preclinical rodent models.[1]

Q3: What formulation strategies have been successfully used to enhance the bioavailability of this compound?

Preclinical studies have successfully utilized a lipid-based microemulsion preconcentrate (MEPC) to deliver this compound orally, achieving a bioavailability of 66% at a dose of 25 mg/kg in rodents.[1] This approach encapsulates the lipophilic drug in a lipid-based carrier, which can form a microemulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption. Another advanced strategy that has been explored for a similar compound is the development of a phosphate (B84403) ester prodrug (NITD-113), which can be enzymatically converted to the active compound in vivo, to improve pulmonary distribution.[5]

Q4: What are other potential strategies to improve the bioavailability of this compound?

Besides lipid-based formulations and prodrugs, several other techniques are commonly employed to enhance the bioavailability of poorly soluble drugs and could be applicable to this compound:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][7][8][9][10]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[7][8][11]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[9][11]

  • Crystal Engineering: Exploring different polymorphic forms or creating co-crystals of this compound could lead to improved solubility and dissolution characteristics.[6][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent efficacy in in vivo oral dosing experiments. Poor bioavailability due to inadequate dissolution of this compound in the gastrointestinal tract.1. Formulate this compound in a lipid-based delivery system , such as a microemulsion preconcentrate (MEPC). Refer to the experimental protocol below.2. Consider particle size reduction of the this compound powder before formulation.3. Ensure the dosing vehicle is appropriate and has been validated for its ability to maintain this compound in a solubilized state.
Precipitation of this compound is observed in the aqueous buffer during in vitro assays. The concentration of this compound exceeds its aqueous solubility limit. This compound is soluble in DMSO at 10 mg/mL, but has low aqueous solubility.[2]1. Use a co-solvent system , such as a mixture of DMSO and water, to maintain solubility. Ensure the final DMSO concentration is compatible with your experimental system.2. For cell-based assays, prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration immediately before use.
Difficulty in dissolving this compound powder. This compound is a highly lipophilic solid.[1][2][3]1. Use an appropriate organic solvent for initial dissolution. DMSO is a recommended solvent (solubility of 10 mg/mL).[2]2. Gentle warming and sonication may aid in dissolution.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₅NO₂[2][3]
Molecular Weight311.42 g/mol [2][3]
Description4-hydroxy-2-pyridone derivative[1][2][3][4]
Solubility10 mg/mL in DMSO[2]
In Vitro PermeabilityHigh[1]
In Vitro Metabolic ClearanceLow to moderate (mouse and human hepatic microsomes)[1][2]
Oral Bioavailability (in MEPC formulation)66% (at 25 mg/kg in rodents)[1]

Table 2: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

StrategyPrincipleAdvantagesDisadvantages
Lipid-Based Formulations (e.g., MEPC) Solubilizes the drug in a lipid carrier, enhancing dissolution and absorption.Can significantly improve bioavailability; suitable for lipophilic drugs.Potential for gastrointestinal side effects; physical and chemical stability can be a concern.
Particle Size Reduction (e.g., Nanosuspension) Increases surface area, leading to a faster dissolution rate.Applicable to a wide range of drugs; can be scaled up for manufacturing.High energy input required for processing; potential for particle agglomeration.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.Can lead to substantial increases in solubility and bioavailability.Amorphous form is thermodynamically unstable and can recrystallize over time.
Prodrug Approach Chemically modifies the drug to a more soluble form, which is converted to the active drug in vivo.Can overcome both solubility and permeability issues; allows for targeted delivery.Requires careful design to ensure efficient conversion to the active drug; additional synthesis and characterization steps are needed.

Experimental Protocols

Protocol: Preparation of a Microemulsion Preconcentrate (MEPC) for Oral Administration of this compound

This protocol is a general guideline for preparing a lipid-based formulation similar to what has been successfully used for this compound in preclinical studies. The exact composition may need to be optimized for your specific experimental needs.

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation: a. Weigh the required amount of the selected oil phase into a glass vial. b. Add the calculated amount of this compound to the oil and stir using a magnetic stirrer until the drug is completely dissolved. Gentle warming (e.g., 40°C) may be used to facilitate dissolution. c. Add the surfactant and co-surfactant to the oil-drug mixture. d. Continue stirring until a clear, homogenous solution is obtained. This is the microemulsion preconcentrate.

  • Characterization of the MEPC: a. Visual Inspection: The MEPC should be a clear, isotropic liquid. b. Emulsification Study: Add a small amount of the MEPC to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. A stable microemulsion should form spontaneously. c. Droplet Size Analysis: Measure the droplet size of the resulting microemulsion using a particle size analyzer. The droplet size should ideally be in the nanometer range.

  • In Vivo Dosing: The prepared MEPC containing this compound can be administered orally to the animal model at the desired dose.

Mandatory Visualization

NITD916_MOA cluster_mycobacterium Mycobacterium tuberculosis NITD916 This compound Ternary_Complex This compound-NADH-InhA Ternary Complex NITD916->Ternary_Complex Binds NADH NADH NADH->Ternary_Complex Binds InhA InhA (Enoyl-ACP Reductase) InhA->Ternary_Complex Forms Substrate Fatty Acyl Substrate Ternary_Complex->Substrate Blocks Binding FASII Type II Fatty Acid Synthase System (FAS-II) Substrate->FASII Required for Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Inhibited Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Bioavailability_Enhancement_Workflow cluster_strategies Formulation Strategies start Start: Poorly Soluble Compound (e.g., this compound) physchem Physicochemical Characterization (Solubility, Permeability, LogP) start->physchem bcs Biopharmaceutics Classification System (BCS) Is it BCS Class II or IV? physchem->bcs lipid Lipid-Based Formulations (e.g., MEPC, SNEDDS) bcs->lipid High LogP particle_size Particle Size Reduction (Micronization, Nanosuspension) bcs->particle_size solid_dispersion Amorphous Solid Dispersions bcs->solid_dispersion prodrug Prodrug Approach bcs->prodrug Permeability issues formulation_dev Formulation Development & Optimization lipid->formulation_dev particle_size->formulation_dev solid_dispersion->formulation_dev prodrug->formulation_dev in_vitro In Vitro Dissolution & Permeation Studies formulation_dev->in_vitro in_vivo In Vivo Pharmacokinetic Studies in_vitro->in_vivo end Optimized Formulation with Enhanced Bioavailability in_vivo->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

References

Dealing with NITD-916 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916, a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable, 4-hydroxy-2-pyridone derivative that directly inhibits the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.[1][2][3] It functions by binding to the InhA active site in a NADH-dependent manner, blocking the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall leads to bacterial cell lysis.

Q2: How should I store and handle solid this compound?

A2: Solid this compound should be stored at -20°C and protected from light.[4] It is typically a white solid.[4] The compound is combustible and should be handled accordingly.[4]

Q3: How do I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at a concentration of 10 mg/mL.[4] For stock solutions, it is recommended to reconstitute in DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3][4]

Q4: What is the stability of this compound stock solutions?

A4: The stability of this compound stock solutions depends on the storage temperature. The following table summarizes the recommended storage conditions and stability data from various suppliers.

Storage TemperatureStability DurationSource
-20°CUp to 1 month[3]
-20°CUp to 3 months[4]
-80°CUp to 6 months[3]

Q5: I am observing high variability in my in vitro experiments. What could be the cause?

A5: Variability in in vitro assays with this compound can arise from several factors. One key factor is the composition of the culture medium. Studies have shown that the Minimum Inhibitory Concentration (MIC) of this compound can differ in various broths, such as Middlebrook 7H9 versus Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] This variability may be reduced by the addition of supplements like oleic acid-albumin-dextrose-catalase (OADC).[1] Inconsistent seeding density of mycobacteria and improper serial dilutions of the compound can also contribute to variability. Ensure your bacterial cultures are in the logarithmic growth phase and that your dilution series are accurately prepared.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during long-term experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of this compound activity over time in prepared media/plates Degradation of the compound. While specific degradation pathways of this compound are not extensively published, 4-hydroxy-2-pyridone scaffolds can be susceptible to oxidation and photolysis. Prolonged exposure to light and oxygen, especially in aqueous solutions at non-optimal pH, can lead to degradation.1. Prepare fresh working solutions of this compound from frozen stock for each experiment. 2. Protect all solutions containing this compound from light by using amber tubes or covering with foil. 3. Minimize the time that this compound is in aqueous culture media before being added to the assay. 4. If possible, perform a pilot stability study in your specific assay medium to determine the rate of degradation under your experimental conditions.
Inconsistent MIC values between experiments 1. Inoculum preparation: Variation in the density and growth phase of the mycobacterial inoculum. 2. Medium composition: As noted in the FAQs, different media can yield different MIC values.[1] 3. Compound precipitation: this compound is lipophilic and may precipitate in aqueous media at higher concentrations. 4. Plate stacking/edge effects: Uneven temperature or gas exchange in stacked microplates.1. Standardize your inoculum preparation protocol. Ensure you are using a culture in the mid-logarithmic phase and verify the density by measuring optical density (OD) or by plating for colony forming units (CFUs). 2. Use the same batch and formulation of culture medium for all comparative experiments. 3. Visually inspect your assay plates for any signs of compound precipitation. If observed, consider using a lower top concentration or adding a solubilizing agent (ensure the agent itself does not affect mycobacterial growth). 4. Avoid stacking plates in the incubator. If stacking is necessary, ensure proper air circulation and consider not using the outer wells of the plates for critical experiments.
Low or no activity in macrophage infection assays 1. Compound degradation: As above. 2. Poor cell permeability: Although described as cell-permeable, experimental conditions can affect uptake. 3. High protein binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration. 4. Macrophage health: Unhealthy or activated macrophages may respond differently.1. Prepare fresh this compound dilutions for each infection experiment. 2. Ensure that the DMSO concentration in the final culture medium is low (typically <0.5%) as higher concentrations can affect both the macrophages and bacteria. 3. Consider using a medium with reduced serum content during the compound treatment phase, if compatible with macrophage viability. 4. Monitor macrophage viability and morphology throughout the experiment. Ensure consistent cell seeding and differentiation protocols.
Unexpected cytotoxicity to macrophages 1. High concentration of this compound: All compounds have a toxicity threshold. 2. DMSO toxicity: The vehicle for this compound can be toxic at higher concentrations. 3. Contamination: Bacterial or fungal contamination of cell cultures.1. Perform a dose-response curve to determine the maximum non-toxic concentration of this compound for your specific macrophage type and experimental duration. 2. Maintain a final DMSO concentration well below the toxic level for your cells. Include a vehicle-only control in all experiments. 3. Regularly check cell cultures for contamination.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure and should be optimized for the specific mycobacterial species and strain being tested.

  • Preparation of Mycobacterial Inoculum:

    • Culture mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC) to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (or a specific OD600 reading) with fresh medium.

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a 2X stock solution of the highest desired concentration of this compound in the assay medium from a DMSO stock.

    • Perform serial 2-fold dilutions in a separate 96-well plate to create a range of 2X concentrations.

  • Assay Procedure:

    • Add 50 µL of the appropriate culture medium to all wells of a sterile 96-well microtiter plate.

    • Transfer 50 µL of each 2X this compound dilution to the corresponding wells of the assay plate.

    • Add 50 µL of the diluted mycobacterial inoculum to each well.

    • Include a positive control (bacteria with no drug) and a negative control (medium only).

    • Seal the plate with a breathable membrane or place it in a humidified container.

    • Incubate at the optimal temperature for the mycobacterial species (e.g., 37°C) for the required duration (typically 7-14 days for slow-growing mycobacteria).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

    • Growth can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Macrophage Infection Assay

This protocol provides a framework for assessing the intracellular activity of this compound.

  • Macrophage Seeding and Differentiation:

    • Seed a suitable macrophage cell line (e.g., THP-1) or primary macrophages in a 96-well tissue culture plate at a desired density.

    • If using THP-1 monocytes, differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Wash the cells to remove the PMA and allow them to rest in fresh medium for 24 hours.

  • Mycobacterial Infection:

    • Prepare a single-cell suspension of mycobacteria from a mid-log phase culture.

    • Infect the macrophages at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophages).

    • Incubate for a defined period (e.g., 4 hours) to allow for phagocytosis.

    • Wash the cells multiple times with warm PBS or culture medium to remove extracellular bacteria. An optional step is to treat with a low concentration of a non-cell-permeable antibiotic (e.g., amikacin) for a short period to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the this compound-containing medium to the infected macrophages.

    • Include an untreated control and a vehicle control (DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Quantification of Intracellular Bacteria:

    • At the end of the treatment period, wash the cells with PBS.

    • Lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Serially dilute the lysates and plate on an appropriate solid medium (e.g., Middlebrook 7H11 agar).

    • Incubate the plates until colonies are visible and count the CFUs.

    • Calculate the reduction in intracellular bacterial growth in the this compound-treated wells compared to the untreated control.

Visualizations

Signaling Pathway

Mycolic_Acid_Biosynthesis_Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_NITD916 This compound Action Acyl_ACP Acyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadA/B/C Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP InhA Meromycolic_Acid Meromycolic_Acid Elongated_Acyl_ACP->Meromycolic_Acid Multiple Cycles NITD916 This compound InhA InhA NITD916->InhA NADH NADH NADH->InhA Mycolic_Acids Mycolic_Acids Meromycolic_Acid->Mycolic_Acids Pks13 Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acids->Mycobacterial_Cell_Wall Incorporation

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_bacteria Prepare Mycobacterial Inoculum (Mid-log phase, adjust to 0.5 McFarland) add_bacteria Add 50 µL of Bacterial Inoculum prep_bacteria->add_bacteria prep_drug Prepare 2X Serial Dilutions of this compound add_drug Add 50 µL of 2X this compound Dilutions prep_drug->add_drug add_media Add 50 µL Medium to 96-well Plate add_media->add_drug add_drug->add_bacteria add_controls Include Positive (No Drug) and Negative (No Bacteria) Controls add_bacteria->add_controls incubate Incubate at 37°C for 7-14 Days add_controls->incubate read_plate Visually Inspect for Growth or Read Absorbance at 600 nm incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship: Troubleshooting Experimental Variability

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions variability Inconsistent Experimental Results cause_degradation This compound Degradation variability->cause_degradation cause_inoculum Inoculum Variability variability->cause_inoculum cause_medium Culture Medium Inconsistency variability->cause_medium cause_precipitation Compound Precipitation variability->cause_precipitation sol_fresh Use Freshly Prepared Solutions cause_degradation->sol_fresh sol_protect Protect from Light cause_degradation->sol_protect sol_standardize_inoculum Standardize Inoculum Prep cause_inoculum->sol_standardize_inoculum sol_same_medium Use Consistent Medium Batch cause_medium->sol_same_medium sol_visual_check Visually Inspect for Precipitate cause_precipitation->sol_visual_check

Caption: Logical Flow for Troubleshooting Variability in this compound Experiments.

References

Validation & Comparative

Comparative Efficacy of NITD-916 and Clarithromycin Against Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of NITD-916 and clarithromycin (B1669154) against Mycobacterium abscessus (M. abscessus), a notoriously drug-resistant nontuberculous mycobacterium. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the relative performance and mechanisms of these two antimicrobial agents.

Executive Summary

Mycobacterium abscessus infections pose a significant therapeutic challenge due to the bacterium's intrinsic and acquired resistance to many antibiotics. Clarithromycin, a macrolide antibiotic, has been a cornerstone of treatment, but its efficacy is often compromised by inducible resistance mediated by the erm(41) gene and acquired resistance through mutations in the 23S rRNA gene (rrl). This compound is a novel enoyl-ACP reductase inhibitor that targets mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Preclinical data suggests that this compound exhibits potent activity against M. abscessus, including strains resistant to clarithromycin. This guide presents a side-by-side comparison of their mechanisms of action, in vitro activity, intracellular efficacy, and in vivo performance.

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and clarithromycin underlies their varying efficacy profiles and susceptibility to resistance.

This compound: This compound is a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1] By inhibiting InhA, this compound effectively blocks the production of mycolic acids, leading to the disruption of the mycobacterial cell wall integrity and subsequent cell death.[1]

Clarithromycin: As a macrolide antibiotic, clarithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Specifically, it targets the 23S rRNA component, preventing the elongation of the polypeptide chain.[3][4] However, the efficacy of clarithromycin is frequently hampered by resistance mechanisms. M. abscessus can possess an inducible erythromycin (B1671065) ribosomal methylase gene, erm(41), which modifies the ribosomal target site, thereby preventing clarithromycin from binding.[3][5][6] Additionally, acquired resistance can arise from point mutations in the rrl gene, which also alters the drug-binding site on the ribosome.[4]

In Vitro Efficacy

The in vitro activity of antimicrobial agents is a key indicator of their potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Susceptibility of M. abscessus to this compound and Clarithromycin
DrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
This compound 0.12510.032 - 4
Clarithromycin 140.063 - ≥64

Data is based on a study of 194 clinical M. abscessus isolates.

The data clearly indicates that this compound has a lower MIC₅₀ and MIC₉₀ compared to clarithromycin against a large panel of clinical M. abscessus isolates, suggesting greater in vitro potency. The broad MIC range for clarithromycin reflects the prevalence of resistant strains.

Intracellular Activity

M. abscessus is a facultative intracellular pathogen that can reside and replicate within macrophages. Therefore, the ability of an antibiotic to penetrate host cells and exert its activity against intracellular bacteria is crucial for treatment success.

Table 2: Intracellular Activity Against M. abscessus in Macrophages
DrugActivityExperimental ModelKey FindingsReference
This compound Bacteriostatic/BactericidalCultured MacrophagesDose-dependent suppression of intracellular replication. A 16x MIC concentration significantly decreased intracellular CFU by 2.1 ± 0.5 log₁₀ at 48 hours.
Clarithromycin BacteriostaticTHP-1 MacrophagesExhibited a bacteriostatic effect on intracellular M. abscessus.[1]

Studies have shown that this compound effectively inhibits the intracellular growth of M. abscessus in a dose-dependent manner. At higher concentrations, it can achieve a significant reduction in the intracellular bacterial load. Clarithromycin has been reported to have a bacteriostatic effect on intracellular M. abscessus.[1]

In Vivo Efficacy

Preclinical in vivo models, primarily in mice, are essential for evaluating the therapeutic potential of new drug candidates.

Table 3: In Vivo Efficacy in M. abscessus Mouse Models
DrugMouse ModelDosing RegimenCFU Reduction in Lungs (log₁₀)Reference
This compound Not specified100 mg/kg for 14 days5.6
Clarithromycin SCID mice250 mg/kg for 8 daysSignificant reduction, but not sustained
Clarithromycin Nude miceNot specifiedLittle impact on bacillary loads

Note: Direct comparison is challenging due to variations in mouse models, bacterial strains, and treatment durations.

In a mouse model of pulmonary M. abscessus infection, administration of this compound at 100 mg/kg for 14 days resulted in a substantial 5.6 log₁₀ reduction in the bacterial load in the lungs. The in vivo efficacy of clarithromycin appears to be more variable and model-dependent. In severely immunodeficient (SCID) mice, clarithromycin treatment led to a significant but transient reduction in bacterial burdens. In another study using nude mice, clarithromycin prevented mortality but had a limited effect on the bacterial load in the lungs. This variability may be attributed to the induction of resistance and the immune status of the host.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: M. abscessus isolates are grown on Middlebrook 7H11 agar (B569324) at 30°C for 5-7 days. A 0.5 McFarland suspension of the bacteria is prepared in sterile water.

  • Drug Dilution: A two-fold serial dilution of the test compounds (this compound and clarithromycin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth after a specified incubation period (typically 3-5 days for M. abscessus). For clarithromycin, readings are often taken at both day 3 and day 14 to assess for inducible resistance.

Intracellular Activity Assay in Macrophages
  • Macrophage Culture: A macrophage cell line (e.g., THP-1) is seeded in 24-well plates and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with M. abscessus at a specific multiplicity of infection (MOI) for a few hours.

  • Removal of Extracellular Bacteria: The infected macrophages are washed, and an antibiotic that does not penetrate eukaryotic cells (e.g., amikacin) is added for a short period to kill any remaining extracellular bacteria.

  • Drug Treatment: The infected cells are then incubated with various concentrations of the test drugs (this compound or clarithromycin).

  • Quantification of Intracellular Bacteria: At different time points, the macrophages are lysed, and the intracellular bacterial load is quantified by plating serial dilutions of the lysate on agar plates and counting the colony-forming units (CFU).

M. abscessus Mouse Model of Lung Infection
  • Animal Model: Immunocompromised mouse strains (e.g., SCID, nude, or corticosteroid-treated BALB/c mice) are often used to establish a sustained M. abscessus infection.

  • Infection: Mice are infected with a standardized inoculum of M. abscessus via the intravenous or aerosol route to establish a pulmonary infection.

  • Treatment: A few days post-infection, mice are treated with the test compounds (e.g., this compound or clarithromycin) administered through an appropriate route (e.g., oral gavage or subcutaneous injection) for a specified duration.

  • Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and their lungs are harvested. The lung tissue is homogenized, and serial dilutions are plated on agar to determine the number of CFU per gram of tissue.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Mechanism_of_Action cluster_NITD916 This compound cluster_Clarithromycin Clarithromycin cluster_Resistance Clarithromycin Resistance NITD916 This compound InhA InhA (Enoyl-ACP Reductase) NITD916->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Essential for Cell Lysis Cell Lysis CellWall->Cell Lysis Clarithromycin Clarithromycin Ribosome 50S Ribosomal Subunit (23S rRNA) Clarithromycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Required for BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Essential for Growth Inhibition Growth Inhibition BacterialGrowth->Growth Inhibition erm41 erm(41) gene erm41->Ribosome Methylates 23S rRNA rrl rrl gene mutation rrl->Ribosome Alters binding site

Caption: Mechanisms of action for this compound and clarithromycin, and clarithromycin resistance pathways.

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_Intracellular Intracellular Activity cluster_InVivo In Vivo Efficacy A1 Bacterial Culture (M. abscessus) A3 Inoculation & Incubation A1->A3 A2 Drug Dilution (this compound / Clarithromycin) A2->A3 A4 MIC Determination A3->A4 B1 Macrophage Culture B2 Infection with M. abscessus B1->B2 B3 Drug Treatment B2->B3 B4 Cell Lysis & CFU Plating B3->B4 C1 Mouse Infection (Pulmonary) C2 Drug Administration C1->C2 C3 Harvest Lungs C2->C3 C4 Homogenization & CFU Plating C3->C4

Caption: General experimental workflows for evaluating antimicrobial efficacy against M. abscessus.

Conclusion

Based on the available preclinical data, this compound demonstrates significant promise as a potential therapeutic agent for M. abscessus infections. Its potent in vitro activity against a wide range of clinical isolates, coupled with its efficacy in inhibiting intracellular replication and reducing bacterial burden in in vivo models, highlights its potential advantages over clarithromycin. The efficacy of clarithromycin is often limited by both inducible and acquired resistance mechanisms, which is reflected in its variable performance in preclinical models. Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate the relative efficacy of this compound and to guide its clinical development for the treatment of M. abscessus infections.

References

Unraveling Cross-Resistance: A Comparative Analysis of NITD-916 and Other InhA Inhibitors in a Pre-clinical Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the direct InhA inhibitor, NITD-916, reveals a promising profile of activity against isoniazid-resistant Mycobacterium tuberculosis (Mtb), though evidence of cross-resistance with other direct inhibitors warrants careful consideration in the development of new anti-tubercular regimens. This guide provides a detailed comparison of this compound's cross-resistance patterns with other InhA inhibitors, supported by experimental data and detailed methodologies for researchers in the field of tuberculosis drug development.

This compound, a member of the 4-hydroxy-2-pyridone class of compounds, directly targets the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mtb. This mechanism of action bypasses the need for activation by the catalase-peroxidase enzyme, KatG, which is a common mechanism of resistance to the frontline anti-tuberculosis drug, isoniazid (B1672263) (INH). Consequently, this compound demonstrates significant efficacy against many INH-resistant strains, particularly those harboring mutations in the katG gene.

Comparative Efficacy and Resistance Profiles

Experimental data from various studies have elucidated the cross-resistance landscape for this compound. Below is a summary of Minimum Inhibitory Concentration (MIC) values for this compound and other InhA inhibitors against wild-type and resistant Mtb strains.

Compound ClassInhibitorMtb StrainGenotypeMIC (μM)Fold Change in MICReference
4-Hydroxy-2-pyridone This compound H37Rv (Wild-Type)-0.05-[1]
NITD-529-resistant MutantinhA (I21V)>3.2>64[1]
NITD-529-resistant MutantinhA (S94A)>3.2>64[1]
NITD-529 H37Rv (Wild-Type)-1.54-[1]
NITD-529-resistant MutantinhA (I21V)>40>26[1]
NITD-529-resistant MutantinhA (S94A)>40>26[1]
NITD-564 H37Rv (Wild-Type)-0.16-[1]
NITD-529-resistant MutantinhA (I21V)>5>31[1]
NITD-529-resistant MutantinhA (S94A)>5>31[1]
Isonicotinic Acid Prodrug Isoniazid (INH) H37Rv (Wild-Type)-0.33-[1]
This compound-resistant MutantinhA (I21V)0.331[2]
This compound-resistant MutantfabG1/inhA promoter (-15C>T)0.331[2]
Diazaborine (B1195285) AN12855 H37Rv (Wild-Type)-0.015-
This compound-resistant MutantinhA (I21V)0.0151
This compound-resistant MutantinhA (S94A)0.064
This compound-resistant MutantfabG1/inhA promoter (-15C>T)0.0151
Thiadiazole GSK693 H37Rv (Wild-Type)-~0.1-[3][4]
INH-resistantkatG S315TNo significant change-[3][4]

As the data indicates, significant cross-resistance is observed between this compound and other 4-hydroxy-2-pyridones, such as NITD-529 and NITD-564. This is expected due to their structural similarities and shared binding mode within the InhA active site. Conversely, this compound-resistant mutants with alterations in the inhA gene or its promoter region generally do not exhibit cross-resistance to isoniazid.[2] This highlights the key advantage of direct InhA inhibitors in overcoming KatG-mediated INH resistance.

Interestingly, cross-resistance between this compound and the diazaborine AN12855 appears to be limited. While some inhA mutations, such as S94A, confer a modest increase in the MIC of AN12855 in a this compound resistant background, others, like I21V and promoter mutations, do not impact its activity. This suggests a nuanced difference in the binding interactions of these two classes of direct InhA inhibitors. Information regarding the cross-resistance of this compound with triclosan-based inhibitors like GSK693 is still emerging, but initial studies suggest that these direct inhibitors are also effective against INH-resistant strains with katG mutations.[3][4]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed and standardized experimental protocols are essential.

Generation of Spontaneous Resistant Mutants

The isolation of spontaneous Mtb mutants resistant to this compound is a critical first step in assessing cross-resistance. A common methodology is as follows:

  • Culture Preparation: A single colony of M. tuberculosis H37Rv is inoculated into Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The culture is incubated at 37°C with shaking until it reaches mid-log phase (OD600 of 0.6-0.8).

  • Plating for Resistance Selection: A large number of bacterial cells (typically 10⁸ to 10¹⁰ CFUs) are plated onto Middlebrook 7H11 agar (B569324) plates containing this compound at a concentration that is 5 to 10 times the MIC for the wild-type strain.

  • Incubation and Isolation: The plates are incubated at 37°C for 3-4 weeks. Colonies that appear on the drug-containing plates are considered potential resistant mutants.

  • Confirmation of Resistance: Individual colonies are picked and re-streaked onto both drug-free and drug-containing agar to confirm their resistance phenotype.

  • Genotypic Analysis: The inhA gene and its promoter region from the confirmed resistant mutants are sequenced to identify the genetic basis of resistance.

dot

G cluster_generation Generation of Resistant Mutants start Start with Mtb H37Rv Culture plate Plate on 7H11 Agar with this compound (5-10x MIC) start->plate High-density inoculum incubate Incubate at 37°C for 3-4 weeks plate->incubate isolate Isolate Resistant Colonies incubate->isolate confirm Confirm Resistance Phenotype isolate->confirm sequence Sequence inhA Gene and Promoter confirm->sequence end Characterized Resistant Mutant sequence->end

Caption: Workflow for generating spontaneous this compound resistant M. tuberculosis mutants.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Standardized methods are crucial for obtaining comparable results across different studies.

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for broth microdilution MIC testing of Mtb.[5][6][7][8][9]

  • Inoculum Preparation: A suspension of Mtb is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][9]

  • Drug Dilution: Serial two-fold dilutions of the test compounds (this compound and other inhibitors) are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the drug dilutions.

  • Controls: Each plate includes a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth (no turbidity) compared to the positive control.[7]

The MABA is a colorimetric assay that is a common and less expensive alternative to traditional broth microdilution.[10][11]

  • Assay Setup: The assay is set up in a 96-well plate similar to the broth microdilution method with serial dilutions of the drugs.

  • Incubation: The inoculated plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are re-incubated for 24-48 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that prevents this color change.[11]

dot

G cluster_mic MIC Determination Workflow cluster_broth Broth Microdilution cluster_maba Alamar Blue Assay start Prepare Mtb Inoculum dilute Serial Dilution of InhA Inhibitors start->dilute inoculate Inoculate Microplate dilute->inoculate incubate Incubate at 37°C inoculate->incubate read_broth Visual Inspection (Turbidity) incubate->read_broth add_alamar Add Alamar Blue incubate->add_alamar read Read Results mic Determine MIC read_broth->mic reincubate Re-incubate add_alamar->reincubate read_maba Color Change (Blue to Pink) reincubate->read_maba read_maba->mic

Caption: Comparative workflow of Broth Microdilution and Alamar Blue assays for MIC determination.

Signaling Pathways and Logical Relationships

The mechanism of action of InhA inhibitors and the development of resistance are intrinsically linked to the mycolic acid biosynthesis pathway.

dot

G cluster_pathway InhA Inhibition and Resistance cluster_prodrug Prodrug Activation cluster_direct Direct Inhibition cluster_target Target Enzyme cluster_synthesis Mycolic Acid Synthesis cluster_resistance Resistance Mechanisms INH Isoniazid (INH) KatG KatG INH->KatG INH_active Activated INH KatG->INH_active InhA InhA INH_active->InhA Inhibits NITD916 This compound NITD916->InhA Inhibits Other_DI Other Direct Inhibitors (e.g., AN12855, GSK693) Other_DI->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mtb_Death Mtb Death Cell_Wall->Mtb_Death KatG_mut katG Mutation KatG_mut->INH Blocks Activation InhA_mut inhA Mutation InhA_mut->NITD916 Causes Resistance InhA_mut->Other_DI May Cause Cross-Resistance InhA_mut->InhA Alters Binding Site Promoter_mut inhA Promoter Mutation Promoter_mut->InhA Upregulates Expression

References

Synergistic Potential of NITD-916 in Anti-Tuberculosis Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the synergistic effects of NITD-916, a novel direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), when combined with other anti-tuberculosis agents. While direct evidence for synergy with first-line anti-tuberculosis drugs against Mycobacterium tuberculosis remains to be published, this document summarizes available data from studies on other mycobacteria and related InhA inhibitors to inform future research and development efforts.

Introduction to this compound

This compound is a potent, orally bioavailable 4-hydroxy-2-pyridone derivative that directly inhibits the InhA enzyme, a key component of the type II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis in mycobacteria.[1] Unlike the frontline drug isoniazid (B1672263) (INH), which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound does not require metabolic activation, allowing it to bypass the most common mechanism of INH resistance.[1] This direct mechanism of action makes this compound a promising candidate for the treatment of both drug-susceptible and isoniazid-resistant tuberculosis.[1][2]

Mechanism of Action of InhA Inhibitors

The following diagram illustrates the mechanism of action of direct InhA inhibitors like this compound in the context of mycolic acid biosynthesis.

InhA_Inhibition_Pathway cluster_FASII FAS-II Pathway cluster_Inhibitors Inhibitors Fatty_Acid_Substrate Fatty Acyl Substrate InhA InhA (Enoyl-ACP Reductase) Fatty_Acid_Substrate->InhA Reduction Elongated_Fatty_Acid Elongated Fatty Acid InhA->Elongated_Fatty_Acid Mycolic_Acids Mycolic Acids Elongated_Fatty_Acid->Mycolic_Acids Further Elongation & Modification Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation NITD_916 This compound (Direct Inhibitor) NITD_916->InhA Direct Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated INH KatG->Activated_INH Activated_INH->InhA Inhibition Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_A_Dilution Serial Dilution of Drug A (e.g., this compound) Plate_Setup Prepare 96-well Plate with Drug Combinations Drug_A_Dilution->Plate_Setup Drug_B_Dilution Serial Dilution of Drug B (e.g., Rifampicin) Drug_B_Dilution->Plate_Setup Inoculation Inoculate Plate Plate_Setup->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Resazurin_Addition Add Resazurin Incubation->Resazurin_Addition Incubation_2 Incubate for 24-48 hours Resazurin_Addition->Incubation_2 Read_Results Read MICs (Color Change) Incubation_2->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpret_Results Interpret Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results

References

Validating the In vivo Efficacy of NITD-916: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical efficacy of NITD-916, a direct inhibitor of the mycobacterial enoyl-ACP reductase (InhA), reveals its potential as a potent therapeutic agent against various mycobacterial species. This guide provides a comprehensive comparison of this compound's performance in different animal models, juxtaposed with alternative InhA inhibitors and standard-of-care drugs. Detailed experimental protocols and quantitative data are presented to aid researchers in evaluating and potentially adopting this compound for further investigation.

This compound is a 4-hydroxy-2-pyridone derivative that directly inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of mycobacteria.[1] This mechanism allows it to bypass the catalase-peroxidase (KatG) activation required by the frontline anti-tuberculosis drug isoniazid (B1672263) (INH), rendering it effective against many INH-resistant strains.[1] This guide summarizes the in vivo efficacy of this compound against Mycobacterium tuberculosis, Mycobacterium fortuitum, and Mycobacterium abscessus in established animal models.

Comparative In Vivo Efficacy of this compound and Alternatives

The in vivo efficacy of this compound has been evaluated in mouse and zebrafish models of mycobacterial infection, demonstrating significant reductions in bacterial burden and improved survival.

Mycobacterium tuberculosis Mouse Model

In mouse models of M. tuberculosis infection, this compound has shown efficacy comparable to or greater than standard anti-tuberculosis drugs.

CompoundAnimal ModelInfection RouteDosing RegimenEfficacy (Log10 CFU Reduction in Lungs)Reference
This compound BALB/c miceAerosol100 mg/kg, daily for 4 weeks~1.5 - 2.0[2]
Isoniazid (INH) BALB/c miceAerosol25 mg/kg, daily for 4 weeks~1.5 - 2.0[3]
AN12855 C3HeB/FeJ miceAerosol100 mg/kg, 5 days/week for 8 weeks1.34[3][4]
GSK693 C57BL/6 miceAerosol30, 100, 300 mg/kg, daily for 8 daysDose-dependent reduction[5]
Mycobacterium abscessus Mouse Model

This compound has demonstrated significant activity in a mouse model of acute pulmonary M. abscessus infection.

CompoundAnimal ModelInfection RouteDosing RegimenEfficacy (Log10 CFU Reduction in Lungs)Reference
This compound Neutropenic BALB/c miceIntranasal100 mg/kg, daily for 14 days5.6[6][7]
Rifabutin (RFB) Neutropenic BALB/c miceIntranasal100 mg/kg, daily for 14 daysComparable to this compound[8]
Clarithromycin (CLR) Neutropenic BALB/c miceIntranasal200 mg/kg, daily for 14 days<3.0[8]
Mycobacterium fortuitum Zebrafish Model

The zebrafish embryo model has been utilized to assess the in vivo efficacy of this compound against M. fortuitum, a rapidly growing mycobacterium.

CompoundAnimal ModelInfection RouteTreatmentOutcomeReference
This compound Zebrafish embryosCaudal vein injection2, 4, 6 µg/mL in waterIncreased survival, reduced bacterial burden and abscesses

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the mycolic acid biosynthesis pathway targeted by this compound and a typical workflow for in vivo efficacy studies.

Mycolic_Acid_Biosynthesis cluster_FASII Fatty Acid Synthase II (FAS-II) System Acyl-ACP Acyl-ACP KasA/B KasA/B Acyl-ACP->KasA/B Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA/B β-ketoacyl-ACP β-ketoacyl-ACP KasA/B->β-ketoacyl-ACP Condensation MabA MabA β-ketoacyl-ACP->MabA Reduction β-hydroxyacyl-ACP β-hydroxyacyl-ACP MabA->β-hydroxyacyl-ACP HadA/B/C HadA/B/C β-hydroxyacyl-ACP->HadA/B/C Dehydration trans-2-enoyl-ACP trans-2-enoyl-ACP HadA/B/C->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Reduction Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Further processing Acetyl-CoA Acetyl-CoA Acetyl-CoA->Acyl-ACP FAS-I This compound This compound This compound->InhA Inhibition Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

InVivo_Efficacy_Workflow cluster_mouse Mouse Model Workflow cluster_zebrafish Zebrafish Model Workflow Animal Acclimatization Animal Acclimatization Infection Infection Animal Acclimatization->Infection Aerosol or Intravenous Treatment Initiation Treatment Initiation Infection->Treatment Initiation Establishment of infection (e.g., 24h or chronic) Drug Administration Drug Administration Treatment Initiation->Drug Administration Daily oral gavage Endpoint Analysis Endpoint Analysis Drug Administration->Endpoint Analysis After treatment period CFU Enumeration CFU Enumeration Endpoint Analysis->CFU Enumeration Lung and spleen homogenates Embryo Collection Embryo Collection Microinjection Microinjection Embryo Collection->Microinjection Caudal vein Drug Immersion Drug Immersion Microinjection->Drug Immersion Post-infection Monitoring Monitoring Drug Immersion->Monitoring Daily observation Data Analysis Data Analysis Monitoring->Data Analysis Survival curves, bacterial burden (fluorescence)

Generalized workflow for in vivo efficacy studies in mouse and zebrafish models.

Experimental Protocols

Mouse Model of M. tuberculosis Infection
  • Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[9]

  • Infection: Mice are infected via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) to deliver a low dose of M. tuberculosis (e.g., H37Rv), typically resulting in the implantation of 50-100 CFU in the lungs.[9][10][11]

  • Treatment: Treatment is initiated at a specified time post-infection (e.g., 24 hours for acute models, or several weeks for chronic models).[12] Compounds are typically administered once daily by oral gavage.

  • Efficacy Evaluation: At selected time points, mice are euthanized, and lungs and spleens are aseptically removed. Organs are homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenates are plated on 7H11 agar (B569324) supplemented with OADC.[9] Plates are incubated at 37°C for 3-4 weeks, after which CFU are enumerated.

Mouse Model of M. abscessus Infection
  • Animal Model: A neutropenic mouse model is often used. Six-week-old male BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.[6]

  • Infection: Mice are infected intranasally with a suspension of M. abscessus (e.g., CIP 108297).[6]

  • Treatment: Drug administration commences post-infection, typically for a duration of 14 days.[6][7]

  • Efficacy Evaluation: Similar to the M. tuberculosis model, lung tissues are harvested, homogenized, and plated to determine the bacterial load.[8]

Zebrafish Model of M. fortuitum Infection
  • Animal Model: Zebrafish (Danio rerio) embryos at 30 hours post-fertilization are used.[13][14]

  • Infection: A bacterial suspension of GFP-expressing M. fortuitum is microinjected into the caudal vein of the embryos.[13][14][15]

  • Treatment: Following infection, embryos are transferred to a multi-well plate containing embryo water with the desired concentration of the test compound. The drug-containing water is refreshed daily.

  • Efficacy Evaluation: Embryo survival is monitored daily. The bacterial burden can be quantified by measuring the fluorescent pixel count (FPC) using imaging software (e.g., ImageJ) on images of the infected embryos.[13][14][15][16] The formation of abscesses and cords can also be visually assessed.

Conclusion

The available in vivo data strongly support the efficacy of this compound against a range of mycobacterial pathogens. Its direct inhibition of InhA provides a significant advantage over prodrugs like isoniazid, particularly in the context of emerging drug resistance. The comparative data presented in this guide, along with detailed experimental protocols, offer a valuable resource for researchers working on the development of novel anti-mycobacterial agents. Further head-to-head comparative studies with other direct InhA inhibitors will be crucial to fully delineate the therapeutic potential of this compound.

References

A Comparative Analysis of NITD-916 and Ethionamide Against Nontuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of nontuberculous mycobacteria (NTM) infections presents a significant global health challenge, often complicated by the intrinsic drug resistance of these organisms. This guide provides a comparative overview of a novel antimicrobial agent, NITD-916, and the established second-line tuberculosis drug, ethionamide (B1671405), for the treatment of NTM infections. This analysis is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and performance in cellular and animal models of infection.

Executive Summary

This compound, a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), demonstrates potent activity against a range of NTM species, including Mycobacterium abscessus and Mycobacterium fortuitum. In contrast, ethionamide, a pro-drug that also targets InhA after activation, exhibits significantly weaker and more variable activity against many NTMs. This guide synthesizes the current experimental data to facilitate an objective comparison of these two compounds.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ethionamide against various NTM species as reported in preclinical studies. It is important to note that direct side-by-side comparative studies across a wide range of NTMs are limited, and the data presented here are collated from multiple sources. Variations in experimental conditions, such as the specific strains and broth media used, may influence MIC values.

Table 1: Comparative MICs of this compound and Ethionamide against Mycobacterium abscessus

CompoundM. abscessus subsp. abscessus (ATCC 19977) MIC (mg/L)M. abscessus subsp. massiliense (CIP 108297) MIC (mg/L)Clinical Isolates (194 strains) MIC₅₀ (mg/L)Clinical Isolates (194 strains) MIC₉₀ (mg/L)
This compound Not explicitly stated, but activeNot explicitly stated, but active0.125[1][2][3][4]1[1][2][3][4]
Ethionamide Poorly active[1]Poorly active[1]Not reportedNot reported

Table 2: MICs of this compound against Other NTM Reference Strains

NTM SpeciesReference StrainMIC (mg/L)
Mycobacterium fortuitumATCC 68410.04 (in CaMHB)[5]
Mycobacterium peregrinumATCC 700686Active (specific MIC not stated)[1]
Mycobacterium aviumATCC 25291Active (specific MIC not stated)[1]
Mycobacterium intracellulareATCC 13950Active (specific MIC not stated)[1]

Table 3: MICs of Ethionamide against Other NTM Species (from various studies)

NTM SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. avium complex (MAC)Not specified>64[6]>64[6]
M. kansasii17Low (specific values not stated, but strong activity)[6][7]Low (specific values not stated, but strong activity)[6][7]

Mechanism of Action

Both this compound and ethionamide ultimately inhibit the same enzyme, InhA, which is a critical component of the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis in mycobacteria. Mycolic acids are essential components of the mycobacterial cell wall, providing a waxy, protective barrier. However, a key difference lies in their mode of action.

  • This compound is a direct inhibitor of InhA. It does not require activation by mycobacterial enzymes.[1][5]

  • Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase, to form an active adduct that then inhibits InhA.[8] Mutations in the ethA gene can lead to ethionamide resistance.

The direct action of this compound bypasses the need for enzymatic activation, making it effective against mycobacteria that may have mechanisms to prevent the activation of ethionamide.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_NITD916 This compound Pathway cluster_Ethionamide Ethionamide Pathway NITD_916 This compound InhA_N InhA (Enoyl-ACP Reductase) NITD_916->InhA_N Direct Inhibition FAS_II_N Fatty Acid Synthase-II (FAS-II) System InhA_N->FAS_II_N Blocks Mycolic_Acid_N Mycolic Acid Synthesis FAS_II_N->Mycolic_Acid_N Leads to Inhibition of Cell_Wall_N Cell Wall Integrity Mycolic_Acid_N->Cell_Wall_N Disrupts Bacterial_Death_N Bacterial Cell Death Cell_Wall_N->Bacterial_Death_N Results in Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Active_Ethionamide Active Ethionamide Adduct EthA->Active_Ethionamide InhA_E InhA (Enoyl-ACP Reductase) Active_Ethionamide->InhA_E Inhibition FAS_II_E Fatty Acid Synthase-II (FAS-II) System InhA_E->FAS_II_E Blocks Mycolic_Acid_E Mycolic Acid Synthesis FAS_II_E->Mycolic_Acid_E Leads to Inhibition of Cell_Wall_E Cell Wall Integrity Mycolic_Acid_E->Cell_Wall_E Disrupts Bacterial_Death_E Bacterial Cell Death Cell_Wall_E->Bacterial_Death_E Results in

Caption: Mechanism of action for this compound and Ethionamide.

G cluster_workflow Experimental Workflow for Drug Efficacy Comparison start Start: Select NTM Strains in_vitro In Vitro Studies start->in_vitro ex_vivo Ex Vivo / In Vivo Models start->ex_vivo mic MIC Determination (Broth Microdilution) in_vitro->mic time_kill Time-Kill Assays in_vitro->time_kill data_analysis Data Analysis and Comparison mic->data_analysis time_kill->data_analysis macrophage Macrophage Infection Model ex_vivo->macrophage zebrafish Zebrafish Infection Model ex_vivo->zebrafish macrophage->data_analysis zebrafish->data_analysis compare_mic Compare MICs data_analysis->compare_mic compare_bactericidal Compare Bactericidal/Bacteriostatic Activity data_analysis->compare_bactericidal compare_intracellular Compare Intracellular Efficacy data_analysis->compare_intracellular compare_invivo Compare In Vivo Efficacy data_analysis->compare_invivo conclusion Conclusion on Comparative Efficacy compare_mic->conclusion compare_bactericidal->conclusion compare_intracellular->conclusion compare_invivo->conclusion

Caption: Experimental workflow for comparing this compound and Ethionamide.

Experimental Protocols

Key Experiment 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a synthesized representation based on Clinical and Laboratory Standards Institute (CLSI) guidelines and methods described in the cited literature.[9]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • NTM isolates

  • This compound and ethionamide stock solutions

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Plate reader or visual inspection mirror

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound and ethionamide in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation: Culture NTM isolates on appropriate solid media. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific NTM species (e.g., 30°C for M. fortuitum, 37°C for M. abscessus) for 3-5 days for rapidly growing mycobacteria and up to 14 days for slow-growing species.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth. This can be determined visually or by using a microplate reader to measure optical density.

Key Experiment 2: Macrophage Infection Model

This protocol provides a general framework for assessing the intracellular activity of compounds against NTM.

Objective: To evaluate the ability of this compound and ethionamide to kill or inhibit the growth of NTM within macrophages.

Materials:

  • Human monocyte-like cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

  • NTM isolates

  • This compound and ethionamide

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Agar (B569324) plates for CFU enumeration

Procedure:

  • Macrophage Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.

  • Infection: Wash the differentiated macrophages and infect them with an NTM suspension at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to macrophages). Incubate for a few hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove non-phagocytosed bacteria. Some protocols include a short treatment with a low concentration of an aminoglycoside like amikacin, which does not penetrate eukaryotic cells, to kill any remaining extracellular bacteria.

  • Drug Treatment: Add fresh medium containing various concentrations of this compound or ethionamide to the infected macrophages. Include an untreated control.

  • Intracellular Bacterial Load Determination: At different time points (e.g., 0, 24, 48, 72 hours post-treatment), lyse the macrophages with a gentle lysis buffer to release the intracellular bacteria.

  • CFU Enumeration: Prepare serial dilutions of the cell lysates and plate them on appropriate agar plates. Incubate the plates until colonies appear and count the colony-forming units (CFU) to determine the intracellular bacterial load. A reduction in CFU compared to the untreated control indicates intracellular activity of the drug.

Key Experiment 3: Zebrafish Model of NTM Infection

The zebrafish larva is a valuable in vivo model for studying NTM infections due to its optical transparency and a well-characterized immune system.

Objective: To assess the in vivo efficacy of this compound and ethionamide in a whole-organism infection model.

Materials:

  • Zebrafish embryos (e.g., 2-3 days post-fertilization)

  • NTM isolates expressing a fluorescent protein (e.g., GFP or mCherry) for visualization

  • Microinjection apparatus

  • This compound and ethionamide

  • Fluorescence microscope

Procedure:

  • Infection: Anesthetize zebrafish larvae and inject a precise dose of fluorescently labeled NTM into the caudal vein or yolk sac.

  • Drug Administration: After infection, transfer the larvae to fresh water containing the desired concentrations of this compound or ethionamide. Include a vehicle control group.

  • Monitoring and Imaging: At various time points post-infection, monitor the larvae for survival and visualize the bacterial burden and the formation of granuloma-like structures using fluorescence microscopy.

  • Quantitative Analysis: Quantify the bacterial burden by measuring the total fluorescence intensity per larva or by homogenizing larvae and plating for CFU counting.

  • Efficacy Assessment: Compare the survival rates and bacterial loads between the treated and control groups to determine the in vivo efficacy of the compounds. A significant reduction in bacterial burden and/or an increase in survival indicates effective treatment.[5]

Conclusion

The available preclinical data strongly suggest that this compound is a promising candidate for the treatment of NTM infections, demonstrating potent in vitro activity against clinically relevant species like M. abscessus and M. fortuitum. Its direct mechanism of action on InhA represents a significant advantage over ethionamide, which requires enzymatic activation and shows poor efficacy against many NTMs. Further comprehensive comparative studies across a broader range of NTM species are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Head-to-Head Comparison: NITD-916 vs. Pyrazinamide in Tuberculosis Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is in a constant state of evolution, driven by the urgent need for more effective and shorter drug regimens, particularly in the face of rising drug resistance. Pyrazinamide (PZA) has long been a cornerstone of first-line TB therapy, valued for its potent sterilizing activity against semi-dormant bacilli. However, the emergence of PZA resistance and the need for novel mechanisms of action have spurred the development of new chemical entities. Among these, NITD-916, a direct inhibitor of the enoyl-ACP reductase InhA, has shown significant promise.

This guide provides a head-to-head comparison of this compound and PZA, focusing on their performance in combination therapy for Mycobacterium tuberculosis. While direct comparative clinical trials are not yet available, this document synthesizes preclinical data from various studies to offer an objective analysis of their respective mechanisms of action, in vitro efficacy, and in vivo performance in murine models.

At a Glance: Key Differences

FeatureThis compoundPyrazinamide (PZA)
Target Enoyl-ACP reductase (InhA)Multiple proposed targets, including ribosomal protein S1 (RpsA) and fatty acid synthase I (FAS I)[1]
Activation Direct-acting inhibitor[2][3]Prodrug, requires conversion to pyrazinoic acid (POA) by pyrazinamidase (PZase)[1]
Activity Spectrum Active against both replicating and non-replicating mycobacteria; effective against isoniazid-resistant strains[4]Primarily active against semi-dormant bacilli in acidic environments[5]
Resistance Mechanism Mutations in the inhA gene[4]Mutations in the pncA gene (encoding PZase) are the primary cause[1]

Mechanism of Action

This compound and PZA employ fundamentally different strategies to exert their antimycobacterial effects.

This compound is a direct inhibitor of InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a unique and vital component of the mycobacterial cell wall. By directly binding to and inhibiting InhA, this compound blocks mycolic acid synthesis, leading to cell lysis and death. A key advantage of this direct inhibition is its efficacy against isoniazid-resistant M. tuberculosis strains where resistance is conferred by mutations in the katG gene, which is responsible for activating the prodrug isoniazid (B1672263), another InhA inhibitor.[4]

NITD916_Mechanism cluster_pathway Mycolic Acid Biosynthesis (FAS-II) Precursors Precursors InhA InhA Precursors->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Disruption leads to This compound This compound This compound->InhA Inhibition

Fig. 1: Mechanism of Action of this compound.

Pyrazinamide (PZA) , in contrast, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] The precise mechanism of POA is complex and thought to be multifactorial. One leading hypothesis is that under the acidic conditions found within phagolysosomes where dormant bacilli reside, protonated POA diffuses back into the mycobacterial cell and disrupts membrane potential and energy production.[1][6] Other proposed targets include the ribosomal protein S1 (RpsA), interfering with trans-translation, and fatty acid synthase I (FAS I).[1] This unique activity against non-replicating persisters in an acidic environment is a key contributor to PZA's sterilizing effect.[5]

PZA_Mechanism cluster_cell Mycobacterium tuberculosis cluster_targets Multiple Targets PZA PZA PZase (pncA) PZase (pncA) PZA->PZase (pncA) Conversion POA POA PZase (pncA)->POA Membrane Potential Membrane Potential POA->Membrane Potential Disruption FAS I FAS I POA->FAS I Inhibition RpsA (Trans-translation) RpsA (Trans-translation) POA->RpsA (Trans-translation) Inhibition Bacterial Death Bacterial Death Membrane Potential->Bacterial Death FAS I->Bacterial Death RpsA (Trans-translation)->Bacterial Death

Fig. 2: Mechanism of Action of Pyrazinamide (PZA).

In Vitro Efficacy

The in vitro activity of both drugs has been assessed through the determination of their minimum inhibitory concentrations (MICs) against M. tuberculosis.

Table 1: In Vitro Activity against M. tuberculosis H37Rv

CompoundMIC (µM)MIC (µg/mL)Test Conditions
This compound 0.05~0.0157H9 broth, standard neutral pH
Pyrazinamide (PZA) >800>1007H9 broth, neutral pH (pH 6.8)[2][7]
Pyrazinamide (PZA) 200 - 80025 - 100Minimal medium, neutral pH (pH 6.8)[2][7]
Pyrazinamide (PZA) ~200~257H9 broth, acidic pH (pH 5.5)[2]

Note: MIC values can vary between studies based on the specific media and conditions used.

The data clearly demonstrates that this compound is highly potent against M. tuberculosis under standard laboratory conditions (neutral pH). In contrast, PZA shows very poor activity at neutral pH and requires an acidic environment to exhibit significant inhibitory effects.[2][6][8] This is consistent with its known mechanism of action and its role in targeting bacilli in the acidic milieu of phagosomes.

In Vivo Efficacy in Murine Models

While direct comparative in vivo studies are lacking, an indirect comparison can be made by examining the efficacy of this compound and PZA in combination with other first-line anti-TB drugs in mouse models of tuberculosis. The primary endpoint in these studies is the reduction in bacterial load (colony-forming units, CFU) in the lungs of infected mice.

Table 2: In Vivo Efficacy of this compound and PZA-Containing Regimens in Mice

RegimenDuration of TreatmentMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Mouse Model
This compound (100 mg/kg) 1 month0.95BALB/c mice, intranasal infection with Mtb H37Rv[3]
Rifampin + Isoniazid + Pyrazinamide 2 months~4.5BALB/c mice, aerosol infection with Mtb H37Rv[9]
Rifampin + Pyrazinamide 2 monthsSignificantly greater than RIF+INH+PZABALB/c mice, intravenous infection with Mtb H37Rv[10]

Note: The CFU reduction values are approximations derived from different studies and should be interpreted with caution due to variations in experimental design.

The available in vivo data suggests that PZA, in combination with rifampin, is a potent sterilizing agent, leading to a substantial reduction in bacterial load.[9][10] The addition of isoniazid to the rifampin-pyrazinamide combination has shown some antagonistic effects in mouse models.[1][10] this compound as a monotherapy has demonstrated efficacy, though to a lesser extent than the standard combination regimens over a longer period.[3] Studies on this compound in combination with other anti-TB drugs are ongoing and will be crucial for determining its potential to replace or supplement existing regimen components.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is typically determined using the broth microdilution method.

MIC_Workflow Start Start Prepare Drug Dilutions Prepare 2-fold serial dilutions of test compound in 96-well plate Start->Prepare Drug Dilutions Prepare Inoculum Prepare a standardized suspension of M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth Start->Prepare Inoculum Inoculate Plate Inoculate each well with the bacterial suspension Prepare Drug Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate at 37°C for 7-14 days Inoculate Plate->Incubate Assess Growth Assess bacterial growth visually or using a growth indicator (e.g., Resazurin) Incubate->Assess Growth Determine MIC MIC is the lowest concentration with no visible growth Assess Growth->Determine MIC End End Determine MIC->End

Fig. 3: Experimental Workflow for MIC Determination.

Detailed Methodology:

  • Drug Preparation: A stock solution of the test compound (this compound or PZA) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). For PZA testing, the pH of the medium is adjusted as required (e.g., to 5.5).

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized turbidity (e.g., McFarland standard of 0.5), and then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the drug dilutions. The plate is sealed and incubated at 37°C for 7 to 14 days.

  • Growth Assessment: Bacterial growth is assessed visually or by adding a viability indicator such as resazurin, which changes color in the presence of metabolically active cells.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Tuberculosis

The efficacy of anti-TB drugs is commonly evaluated in mouse models of chronic tuberculosis infection.

InVivo_Workflow Start Start Infection Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol or intravenous route Start->Infection Establishment Allow infection to establish (typically 2-4 weeks) Infection->Establishment Treatment Administer drug regimens daily (e.g., oral gavage) for a defined period Establishment->Treatment Euthanasia & Organ Harvest At specified time points, euthanize mice and harvest lungs and/or spleens Treatment->Euthanasia & Organ Harvest Homogenization & Plating Homogenize organs and plate serial dilutions on 7H11 agar (B569324) Euthanasia & Organ Harvest->Homogenization & Plating Incubation & CFU Counting Incubate plates at 37°C for 3-4 weeks and count colony-forming units (CFU) Homogenization & Plating->Incubation & CFU Counting Data Analysis Compare CFU counts between treated and untreated groups Incubation & CFU Counting->Data Analysis End End Data Analysis->End

Fig. 4: Experimental Workflow for In Vivo Efficacy Testing.

Detailed Methodology:

  • Infection Model: Female BALB/c mice are infected with a low dose of aerosolized M. tuberculosis H37Rv to establish a chronic lung infection.[11][12][13]

  • Treatment: Treatment is initiated several weeks post-infection when a stable bacterial load is established in the lungs. Drugs are typically administered daily by oral gavage for a specified duration (e.g., 4 to 8 weeks).

  • Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the CFU per organ.

  • Data Analysis: The efficacy of the treatment is determined by comparing the mean log10 CFU counts in the organs of treated mice to those of untreated control mice.

Conclusion and Future Directions

The preclinical data available to date positions this compound as a promising candidate for inclusion in future TB treatment regimens. Its potent in vitro activity, direct mechanism of action, and efficacy against isoniazid-resistant strains are significant advantages. However, PZA's unique ability to target semi-dormant bacilli in acidic environments remains a critical component of its sterilizing activity, a characteristic that has yet to be fully demonstrated for this compound.

The indirect comparison presented here underscores the need for direct head-to-head studies. Future research should focus on evaluating the efficacy of this compound in combination with other first- and second-line anti-TB drugs in validated preclinical models. Of particular interest will be studies that directly substitute PZA with this compound in the standard HRZE regimen to assess for non-inferiority or superiority in terms of bactericidal and sterilizing activity. Such studies will be instrumental in defining the potential role of this compound in shortening and simplifying the treatment of both drug-susceptible and drug-resistant tuberculosis.

References

A Head-to-Head Battle Against Resistance: NITD-916 Shows Lower Resistance Frequency Than Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing fight against tuberculosis (TB), the emergence of drug resistance remains a critical hurdle. A key focus for researchers is the development of novel therapeutics that are not only effective but also less prone to the development of resistance. This guide provides a comparative analysis of NITD-916, a novel direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), and isoniazid (B1672263) (INH), a cornerstone of first-line TB therapy, with a specific focus on the frequency of resistance development.

Executive Summary

This compound, a potent 4-hydroxy-2-pyridone derivative, demonstrates a significantly lower frequency of resistance development in Mycobacterium tuberculosis compared to isoniazid. Experimental data reveals that the frequency of resistance to this compound is approximately 1 x 10⁻⁸, which is almost a hundredfold lower than that observed for isoniazid under similar conditions[1]. This lower propensity for resistance, coupled with its distinct mechanism of action, positions this compound as a promising candidate for future TB treatment regimens, particularly in the context of isoniazid-resistant strains.

Comparative Analysis of Resistance Frequency

The following table summarizes the quantitative data on the frequency of resistance development for this compound versus isoniazid in Mycobacterium tuberculosis H37Rv.

CompoundTargetMechanism of ActionFrequency of Resistance (in M. tuberculosis H37Rv)Reference
This compound InhADirect inhibitor of the enoyl-acyl carrier protein reductase (InhA).1 x 10⁻⁸ (at 10x MIC)[1]
Isoniazid InhA (indirectly)Prodrug activated by KatG, the activated form then inhibits InhA.~1 x 10⁻⁶ (at 10x MIC)[1]

Delving into the Mechanisms

The disparity in resistance frequency can be attributed to the fundamental differences in the mechanisms of action and resistance pathways for these two compounds.

Isoniazid: As a prodrug, isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits InhA, a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the drug, or less frequently, through mutations in the promoter region of the inhA gene, leading to its overexpression.

This compound: In contrast, this compound is a direct inhibitor of InhA. It does not require enzymatic activation and binds directly to InhA, blocking its function. Resistance to this compound is primarily associated with mutations within or near the active site of InhA or in the promoter region of the fabG1-inhA operon[2]. Crucially, this compound-resistant mutants do not exhibit cross-resistance to isoniazid, highlighting the distinct binding interactions and resistance mechanisms[2].

Experimental Determination of Resistance Frequency

The frequency of resistance is a critical parameter assessed during the preclinical development of new antimicrobial agents. The following protocol outlines the general methodology used to determine the in vitro frequency of resistance in Mycobacterium tuberculosis.

Experimental Protocol
  • Bacterial Culture Preparation:

    • A pure culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.6-0.8).

    • The bacterial culture is then washed and resuspended in fresh medium to a known cell density.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC of the test compound (this compound or isoniazid) against the M. tuberculosis strain is determined using a standard method, such as the broth microdilution method. This value is essential for selecting the appropriate drug concentration for the resistance frequency assay.

  • Plating for Resistant Mutants:

    • A large number of bacterial cells (typically 10⁸ to 10¹⁰ colony-forming units, CFUs) are plated onto solid agar (B569324) medium (e.g., Middlebrook 7H11 agar supplemented with OADC) containing the test compound at a concentration that is a multiple of the MIC (e.g., 10x MIC).

    • Several plates are prepared for each compound to ensure statistical significance.

  • Plating for Total Viable Count:

    • To determine the total number of viable cells in the initial culture, serial dilutions of the bacterial suspension are plated onto agar medium without the test compound.

  • Incubation:

    • All plates are incubated at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • Colony Counting and Frequency Calculation:

    • The number of colonies that grow on the drug-containing plates are counted. These represent the spontaneously resistant mutants.

    • The total number of viable cells in the initial inoculum is calculated from the colonies on the drug-free plates.

    • The frequency of resistance is then calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the frequency of resistance.

experimental_workflow cluster_prep Culture Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Data Analysis start Start with M. tuberculosis culture growth Grow to mid-log phase in liquid medium start->growth wash Wash and resuspend cells growth->wash plate_drug Plate on agar with antibiotic (e.g., 10x MIC) wash->plate_drug plate_control Plate serial dilutions on drug-free agar wash->plate_control incubate Incubate plates at 37°C for 3-4 weeks plate_drug->incubate plate_control->incubate count_resistant Count colonies on drug-containing plates incubate->count_resistant count_total Count colonies on drug-free plates incubate->count_total calculate Calculate frequency of resistance count_resistant->calculate count_total->calculate

Caption: Experimental workflow for determining the frequency of drug resistance.

Signaling Pathways of Drug Action and Resistance

The contrasting mechanisms of action and resistance for this compound and isoniazid are depicted in the signaling pathway diagrams below.

Isoniazid: An Indirect Pathway to Inhibition

Isoniazid_Pathway cluster_activation Drug Activation cluster_inhibition Target Inhibition cluster_resistance Resistance Mechanisms Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall KatG_mutation katG mutation KatG_mutation->KatG Prevents activation inhA_promoter_mutation inhA promoter mutation inhA_promoter_mutation->InhA Overexpression

Caption: Mechanism of action and resistance for isoniazid.

This compound: A Direct Approach

NITD916_Pathway cluster_inhibition Direct Target Inhibition cluster_resistance Resistance Mechanisms NITD916 This compound InhA InhA (Enoyl-ACP reductase) NITD916->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall InhA_mutation inhA active site mutation InhA_mutation->InhA Reduces binding fabG1_promoter_mutation fabG1-inhA promoter mutation fabG1_promoter_mutation->InhA Overexpression

Caption: Mechanism of action and resistance for this compound.

Conclusion

The significantly lower frequency of resistance development for this compound compared to isoniazid represents a major advancement in the quest for more durable anti-tubercular agents. Its direct mechanism of action circumvents the common resistance pathways that render isoniazid ineffective. These findings strongly support the continued development of this compound and other direct InhA inhibitors as vital components of future combination therapies to combat both drug-susceptible and drug-resistant tuberculosis.

References

NITD-916: A Potent Inhibitor of InhA for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the in vitro validation of NITD-916, a novel direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

In the ongoing battle against tuberculosis (TB), particularly multi-drug resistant strains, the discovery of novel therapeutic agents is paramount. One of the most clinically validated targets for anti-TB drug development is the InhA enzyme, a key component in the mycolic acid biosynthesis pathway essential for the integrity of the mycobacterial cell wall. This compound, a 4-hydroxy-2-pyridone derivative, has emerged as a potent, orally active, direct inhibitor of InhA.[1][2] This guide provides a comparative analysis of the in vitro efficacy of this compound against other InhA inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of InhA Inhibitors

This compound demonstrates significant potency against M. tuberculosis, including strains resistant to the frontline drug isoniazid.[2][3] The inhibitory activity of this compound and a selection of alternative InhA inhibitors are summarized in the table below.

InhibitorInhA IC50 (µM)M. tuberculosis MIC50 (µM)Notes
This compound 0.57 [1][4]0.05 [1]Orally active, potent against MDR-TB strains.[2]
NITD-5299.60[4]1.54[4]Initial screening hit, less potent than this compound.[2]
NITD-5640.59[4]0.16[4]More potent than NITD-529.[4]
Isoniazid-0.33[2]Prodrug requiring activation by KatG; resistance is common.[5]
Triclosan~1.0[6]-Broad-spectrum antimicrobial, serves as a scaffold for derivatives.[5]
GSK1380.04[6][7]1.0[6][7]A thiadiazole-based direct InhA inhibitor.[6]
AN12855--A direct, cofactor-independent InhA inhibitor.[6]
GSK693-1.87 (MIC90)[6]A direct InhA inhibitor with in vivo efficacy.[6]

Mechanism of Action: Targeting Mycolic Acid Synthesis

This compound functions by directly binding to the InhA enzyme in an NADH-dependent manner, forming a ternary complex that blocks the active site.[1][4] This inhibition disrupts the fatty acid elongation cycle, specifically the reduction of long-chain enoyl-acyl carrier protein substrates, which is a critical step in the biosynthesis of mycolic acids.[8] The disruption of mycolic acid production weakens the mycobacterial cell wall, leading to cell death.[8]

Mycolic_Acid_Biosynthesis_Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle KasAB KasA/B (Condensation) Ketoacyl_ACP β-Ketoacyl-ACP KasAB->Ketoacyl_ACP + CO2 MabA MabA (Reduction) Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB HadA/B (Dehydration) Enoyl_ACP trans-2-Enoyl-ACP HadAB->Enoyl_ACP - H2O InhA InhA (Reduction) Fatty_Acyl_ACP_Next Fatty Acyl-ACP (C[n+2]) InhA->Fatty_Acyl_ACP_Next NITD916 This compound NITD916->InhA INH Isoniazid (activated) INH->InhA Fatty_Acyl_ACP Fatty Acyl-ACP (C[n]) Fatty_Acyl_ACP->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Ketoacyl_ACP->MabA Hydroxyacyl_ACP->HadAB Enoyl_ACP->InhA Fatty_Acyl_ACP_Next->KasAB Next Cycle Mycolic_Acids Mycolic Acids Fatty_Acyl_ACP_Next->Mycolic_Acids Further processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.

Experimental Protocols

InhA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of InhA.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA or 2-trans-octenoyl-CoA (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADH (final concentration ~250 µM), and the diluted test compound.

  • Add the InhA enzyme (final concentration ~10-100 nM) to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (e.g., 25 µM 2-trans-dodecenoyl-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[9][10]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • M. tuberculosis H37Rv or other relevant strains

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Resazurin (B115843) solution

  • Incubator at 37°C

Procedure:

  • Prepare serial twofold dilutions of the test compound in the 96-well plate using the 7H9 broth.

  • Prepare a standardized inoculum of M. tuberculosis (e.g., to a McFarland standard of 0.5, then diluted).

  • Inoculate each well with the bacterial suspension, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.[11] Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 6-7 days.

  • Add resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., remains blue).[6][12]

Experimental_Workflow cluster_InhA_Assay InhA Enzyme Inhibition Assay cluster_MIC_Assay MIC Determination cluster_Cytotoxicity_Assay Cytotoxicity Assay (HepG2) A1 Prepare Reagents (InhA, NADH, Substrate, Inhibitor) A2 Incubate InhA, NADH, and Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure NADH Oxidation (Absorbance at 340 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Serial Dilution of Inhibitor B2 Inoculate with M. tuberculosis B1->B2 B3 Incubate (7 days) B2->B3 B4 Add Resazurin & Incubate (24-48h) B3->B4 B5 Determine MIC (Lowest concentration with no growth) B4->B5 C1 Seed HepG2 Cells in 96-well plate C2 Add Serial Dilutions of Inhibitor C1->C2 C3 Incubate (e.g., 72 hours) C2->C3 C4 Add Cell Viability Reagent (e.g., CellTiter-Glo) C3->C4 C5 Measure Luminescence C4->C5 C6 Calculate CC50 C5->C6

Workflow for the in vitro validation of InhA inhibitors.
Cytotoxicity Assay (HepG2 Cells)

This assay assesses the toxicity of the compound against a human cell line to determine its selectivity.

Materials:

  • HepG2 human liver carcinoma cell line

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS)

  • Test compound (e.g., this compound)

  • 96-well or 1536-well tissue culture treated plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

  • Incubator at 37°C with 5% CO2

Procedure:

  • Seed HepG2 cells into the wells of a microplate at a predetermined density (e.g., 250 cells/well for a 1536-well plate).[5]

  • Incubate the plate for 24 hours to allow cells to attach.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a specified period, typically 72 hours.[5]

  • Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Measure the luminescence using a luminometer.

  • Calculate the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The in vitro data strongly support this compound as a potent and selective direct inhibitor of M. tuberculosis InhA. Its low nanomolar MIC value and activity against drug-resistant strains highlight its potential as a valuable candidate for further development in the fight against tuberculosis. The experimental protocols provided herein offer a standardized framework for the evaluation of this and other novel InhA inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of NITD-916: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation risk.

Recommended Personal Protective Equipment:

  • Safety Goggles

  • Chemical-Resistant Gloves (e.g., nitrile)

  • Laboratory Coat

  • Closed-Toed Shoes

Step-by-Step Disposal Protocol for NITD-916

The following procedure is based on standard best practices for the disposal of chemical waste in a laboratory setting.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound waste.

  • Containerization:

    • Utilize only approved, leak-proof, and chemically compatible hazardous waste containers.

    • Ensure that waste containers are securely sealed when not in use to prevent spills and volatilization.

  • Labeling:

    • All waste containers must be accurately and clearly labeled as "Hazardous Waste."

    • The label should include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The primary hazard associated (e.g., "Chemical Waste for Incineration").

  • Disposal of Solid this compound Waste:

    • Collect solid this compound, such as unused neat compound or contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, labeled solid waste container.

    • Ensure the container is kept closed and stored in a designated hazardous waste accumulation area.

  • Disposal of Liquid this compound Waste:

    • Solutions containing this compound should be collected in a labeled, leak-proof liquid waste container.

    • Do not fill liquid waste containers beyond 90% capacity to prevent spills.

    • Store the liquid waste container in secondary containment to mitigate the impact of any potential leaks[2].

  • Decontamination of Glassware:

    • Glassware that has come into contact with this compound should be decontaminated.

    • The initial rinse should be collected and disposed of as hazardous liquid waste[2].

    • Subsequent rinses with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by a final rinse with water, can then be performed.

  • Waste Pickup and Disposal:

    • Arrange for the disposal of the collected hazardous waste through your institution's EHS office.

    • Follow all institutional and local regulations for the storage and pickup of chemical waste. Never dispose of chemical waste down the drain or in the regular trash[2].

Summary of Key Data

ParameterInformationSource
Chemical Name This compound[1]
Synonym InhA Inhibitor[1]
Form Solid
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3
Solubility DMSO: 10 mg/mL
Storage Temperature −20°C

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NITD916_Disposal_Workflow cluster_final_disposal Final Disposal ppe Wear Appropriate PPE fume_hood Work in Chemical Fume Hood solid_waste Solid this compound Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid this compound Waste liquid_container Labeled Liquid Waste Container (in Secondary Containment) liquid_waste->liquid_container decon Decontaminate Glassware decon_waste Collect First Rinse as Hazardous Liquid Waste decon->decon_waste ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup decon_waste->liquid_container

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for NITD-916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent antiviral compound NITD-916.

This document provides critical safety and logistical information for laboratory personnel working with this compound. Adherence to these guidelines is mandatory to ensure personal safety and minimize environmental contamination. The following procedures are based on established safety protocols for handling potent antiviral compounds.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper donning and doffing of PPE.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.[1]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents inhalation of aerosolized particles of the antiviral agent.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.[1]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Handling this compound

All work with this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.[1]

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_bsc Prepare Biosafety Cabinet prep_ppe->prep_bsc prep_reagents Prepare Reagents prep_bsc->prep_reagents handle_compound Handle this compound in BSC prep_reagents->handle_compound Begin Experiment handle_exp Perform Experiment handle_compound->handle_exp cleanup_waste Segregate Waste handle_exp->cleanup_waste Conclude Experiment cleanup_decon Decontaminate Surfaces cleanup_waste->cleanup_decon disp_solid Solid Waste cleanup_waste->disp_solid Solid disp_liquid Liquid Waste cleanup_waste->disp_liquid Liquid disp_sharps Sharps cleanup_waste->disp_sharps Sharps cleanup_doff Doff PPE cleanup_decon->cleanup_doff cluster_source Waste Generation (in BSC) cluster_containers Segregation & Containment cluster_treatment Decontamination & Disposal src_solid Contaminated Solid Waste (e.g., gloves, tubes) cont_solid Biohazard Bags src_solid->cont_solid src_liquid Contaminated Liquid Waste cont_liquid Sealed Containers src_liquid->cont_liquid src_sharps Contaminated Sharps (e.g., needles, blades) cont_sharps Sharps Containers src_sharps->cont_sharps treat_autoclave Autoclave cont_solid->treat_autoclave treat_chem Chemical Disinfection cont_liquid->treat_chem cont_sharps->treat_autoclave treat_incin Incineration treat_autoclave->treat_incin treat_reg Regulated Disposal treat_chem->treat_reg

References

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